Armentomycin
Description
This compound has been reported in Streptomyces armentosus and Streptomyces with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4,4-dichlorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJTWBMINQYSMS-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906115 | |
| Record name | 2-Amino-4,4-dichlorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10139-00-1 | |
| Record name | Armentomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4,4-dichlorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Armentomycin: A Technical Guide to its Discovery and Isolation from Streptomyces armentosus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Armentomycin, a chlorinated non-protein amino acid antibiotic, is a secondary metabolite produced by the bacterium Streptomyces armentosus. This technical guide provides an in-depth overview of the discovery, fermentation, isolation, purification, and structural elucidation of this compound. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to serve as a comprehensive resource for researchers in natural product discovery and antibiotic development.
Discovery and Biological Activity
This compound was first identified as a novel antibiotic produced by Streptomyces armentosus. Its discovery was part of broader screening programs aimed at identifying new antimicrobial agents from actinomycetes. This compound exhibits notable biological activity, the specifics of which are crucial for understanding its potential therapeutic applications.
Antimicrobial Spectrum
While detailed studies on the full antimicrobial spectrum of this compound are not extensively available in recent literature, early investigations focused on its inhibitory effects against various bacteria. The primary mechanism of action is believed to involve the inhibition of essential biosynthetic pathways in susceptible microorganisms. Further research is required to fully characterize its spectrum of activity against a wide range of pathogenic bacteria and to determine its efficacy in comparison to existing antibiotics.
Fermentation of Streptomyces armentosus for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces armentosus. Optimization of fermentation parameters is critical for maximizing the yield of the target metabolite.
Culture Conditions
Optimal production of this compound is highly dependent on the composition of the culture medium and physical fermentation parameters. Key factors that have been investigated include carbon and nitrogen sources, phosphate concentration, and the presence of chloride ions.
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Condition/Component | Observed Effect on Yield |
| Carbon Source | Starch | Maximizes biomass and this compound titer |
| Nitrogen Source | Lysine | Supports optimal growth and highest this compound production |
| Phosphate (Initial) | Low Concentration | High concentrations can decrease this compound titer |
| Chloride Ions | Essential | Absolutely required for biosynthesis |
Experimental Protocol: Fermentation of Streptomyces armentosus
-
Inoculum Preparation: A well-sporulated culture of Streptomyces armentosus is used to inoculate a seed medium. The seed culture is incubated for 48-72 hours at 28°C with shaking at 200 rpm.
-
Production Medium: The production medium is prepared with the optimized components as detailed in Table 1. A typical medium may consist of (in g/L): Starch 20, Lysine 10, K2HPO4 0.5, MgSO4·7H2O 0.5, NaCl 5, and trace elements.
-
Fermentation: The production medium is inoculated with the seed culture (5-10% v/v). The fermentation is carried out in a bioreactor at 28°C with controlled aeration and agitation for 7-10 days.
-
Monitoring: The fermentation broth is periodically sampled to monitor pH, biomass, and this compound concentration using High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified to homogeneity. A multi-step purification protocol is typically employed to remove impurities and other metabolites.
Extraction and Purification Workflow
The general workflow for the isolation and purification of this compound involves initial extraction from the fermentation broth followed by a series of chromatographic steps.
Experimental Protocol: Extraction and Purification
-
Harvesting: The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.
-
Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin column. This compound binds to the resin and is subsequently eluted with a pH gradient or a salt gradient (e.g., NH4OH).
-
Adsorption Chromatography: The active fractions from ion-exchange chromatography are pooled and applied to an adsorption resin column, such as Amberlite XAD. The column is washed with water, and this compound is eluted with an organic solvent gradient (e.g., aqueous methanol or ethanol).
-
Crystallization: The purified fractions are concentrated under vacuum, and this compound is crystallized from a suitable solvent system (e.g., aqueous ethanol) to yield a pure crystalline product.
Table 2: Hypothetical Purification Table for this compound (Note: This table is illustrative as specific quantitative data from a single comprehensive source is not available. The values are based on typical purification schemes for similar natural products.)
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 10,000 | 1,000,000 | 100 | 100 | 1 |
| Ion-Exchange | 1,000 | 800,000 | 800 | 80 | 8 |
| Adsorption Chrom. | 100 | 600,000 | 6,000 | 60 | 60 |
| Crystallization | 10 | 400,000 | 40,000 | 40 | 400 |
Structural Elucidation of this compound
The chemical structure of this compound was determined to be L-2-amino-4,4-dichlorobutanoic acid through a combination of spectroscopic techniques and chemical synthesis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for the structural elucidation of novel natural products like this compound.
Table 3: Spectroscopic Data for this compound (L-2-amino-4,4-dichlorobutanoic acid) (Note: Specific spectral data from primary literature is limited. The data presented here is predicted or based on the known structure.)
| Technique | Observation | Interpretation |
| ¹H NMR | Multiplets in the regions of δ 3.0-3.5 ppm and δ 4.0-4.5 ppm, a triplet around δ 6.0 ppm. | Corresponds to the protons of the butanoic acid backbone. |
| ¹³C NMR | Resonances for a carboxylic acid carbon (~175 ppm), an alpha-carbon (~55 ppm), and two carbons bearing chlorine atoms. | Confirms the carbon skeleton of 2-amino-4,4-dichlorobutanoic acid. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C4H7Cl2NO2. | Determines the molecular formula. Fragmentation pattern reveals the loss of chlorine and other functional groups, confirming the structure. |
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces armentosus involves the incorporation of precursors from primary metabolism and a key chlorination step.
Proposed Biosynthetic Pathway
The biosynthesis is thought to proceed from precursors such as glycerol and phosphoenolpyruvate. The pathway involves the formation of a butanoic acid backbone, amination, and dichlorination. The requirement of chloride ions in the fermentation medium is a critical indicator of a halogenase-catalyzed reaction in the biosynthetic pathway.
Armentomycin: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armentomycin is a naturally occurring, chlorinated nonprotein amino acid with notable antibiotic properties.[1] Produced by the bacterium Streptomyces armentosus, it exhibits activity primarily against Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological aspects of this compound, presenting available data in a structured format to support research and development efforts.
Chemical Structure and Properties
This compound is chemically known as L-2-amino-4,4-dichlorobutanoic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₄H₇Cl₂NO₂ | |
| Molecular Weight | 172.01 g/mol | [1] |
| CAS Number | 10139-00-1 | - |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
Structure Diagram:
Caption: Chemical structure of this compound (L-2-amino-4,4-dichlorobutanoic acid).
Stereochemistry
Absolute Configuration:
Caption: Inferred absolute configuration of this compound's alpha-carbon.
Quantitative Data
Detailed experimental quantitative data for this compound, such as nuclear magnetic resonance (NMR) spectra and X-ray crystallographic data, are not extensively reported in publicly accessible literature. The biosynthesis of this compound has been noted to be studied using magnetic resonance spectroscopy, but specific chemical shift values have not been published.[2]
Experimental Protocols
Asymmetric Synthesis
While a specific, detailed protocol for the asymmetric synthesis of (S)-2-amino-4,4-dichlorobutanoic acid is not available in the reviewed literature, general methods for the asymmetric synthesis of non-proteinogenic amino acids can be adapted. One common approach involves the use of a chiral auxiliary to control the stereochemistry of the alpha-carbon. An exemplary workflow for such a synthesis is outlined below. It is important to note that this is a generalized representation and would require optimization for the specific synthesis of this compound.
Generalized Asymmetric Synthesis Workflow:
Caption: A generalized workflow for the asymmetric synthesis of a chiral amino acid.
Purification from Streptomyces armentosus
The purification of this compound from the fermentation broth of Streptomyces armentosus typically involves ion-exchange chromatography. As an amino acid, this compound possesses both an acidic carboxyl group and a basic amino group, making it amenable to separation based on its charge characteristics.
Generalized Purification Workflow:
Caption: A generalized workflow for the purification of this compound.
Biosynthesis and Mechanism of Action
The biosynthesis of this compound involves precursors such as pyruvate.[2] The pathway incorporates chlorine, a key feature of its structure.[2]
The precise molecular target and signaling pathways affected by this compound are not well-documented in the available literature. Its antibiotic activity against Gram-negative bacteria suggests interference with essential cellular processes in these organisms. Further research is required to elucidate its specific mechanism of action.
Conclusion
This compound, or L-2-amino-4,4-dichlorobutanoic acid, is a chlorinated amino acid with potential as an antibiotic. While its basic chemical structure and stereochemistry are established, there is a notable lack of publicly available, detailed quantitative data and specific experimental protocols. This guide consolidates the current understanding of this compound and highlights areas where further research is needed to fully characterize this intriguing natural product for potential therapeutic applications.
References
An In-depth Technical Guide on the Biosynthesis of Armentomycin in Streptomyces armentosus
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Armentomycin, a chlorinated non-proteinogenic amino acid with antibiotic properties, is a secondary metabolite produced by the bacterium Streptomyces armentosus. This technical guide synthesizes the current publicly available knowledge on its biosynthesis. It is important to note that while foundational studies have identified key precursors and optimal production conditions, the complete biosynthetic pathway, including the specific enzymatic steps and the corresponding gene cluster, has not yet been fully elucidated in published literature. This document provides a comprehensive overview of what is known, presents a putative biosynthetic pathway based on established biochemical principles, and outlines the experimental methodologies that would be employed to fully characterize this pathway.
Introduction to this compound
This compound, chemically known as L-2-amino-4,4-dichlorobutanoic acid, is a unique halogenated amino acid produced by Streptomyces armentosus. Its structure presents an interesting biosynthetic puzzle, particularly the mechanism of dichlorination. Understanding its formation is crucial for potential bioengineering efforts to improve yields or generate novel derivatives with enhanced therapeutic properties.
Known Components and Conditions of this compound Biosynthesis
Research has established several key factors influencing the production of this compound.
Precursor Molecules
A foundational study by Liu et al. (1995) implicated several primary metabolites as precursors to the this compound backbone through isotopic labeling studies.[1] The MeSH terms associated with this publication suggest the involvement of:
-
Acetyl Coenzyme A
-
Phosphoenolpyruvate
-
Pyruvic Acid
-
Glycerol
These molecules are central nodes in primary metabolism, suggesting the pathway for the four-carbon backbone of this compound branches off from glycolysis or the TCA cycle.
Optimal Fermentation Parameters
A study on the culture conditions for S. armentosus revealed specific nutritional requirements for maximizing this compound production.[2] This data is crucial for researchers aiming to produce and isolate this compound for further study.
| Parameter | Optimal Component/Concentration | Effect on Production |
| Carbon Source | Starch | Supported the highest biomass and this compound titre. |
| Nitrogen Source | Lysine | Optimal for both growth and antibiotic production. |
| Phosphate | Low concentration (up to 3 mM) | Higher concentrations tended to increase biomass but decrease this compound titre.[2] |
| Halide Ions | Chloride (Cl⁻) | Absolutely required for biosynthesis. Over 80% of available chloride was incorporated.[2] |
Table 1: Summary of Quantitative Data on Optimal Production Conditions for this compound.
Putative Biosynthetic Pathway of this compound
While the definitive pathway is yet to be published, a hypothetical sequence of enzymatic reactions can be proposed based on the known precursors and common biochemical transformations in Streptomyces. The central challenges are the formation of the four-carbon amino acid backbone and the subsequent dichlorination.
Proposed Pathway Diagram
Caption: A putative biosynthetic pathway for this compound from primary metabolites.
Pathway Description:
-
Carbon Backbone Formation: The pathway likely initiates with the condensation of a three-carbon unit (Pyruvate) and a two-carbon unit (from Acetyl-CoA) to form a branched-chain keto acid. This is a common strategy in amino acid biosynthesis.
-
Reduction and Isomerization: The resulting intermediate would likely undergo one or more reduction and isomerization steps to form a linear four-carbon backbone with a terminal hydroxyl group.
-
Amination: A crucial step is the introduction of the amino group at the C-2 position, likely catalyzed by a PLP-dependent aminotransferase, to form an amino acid intermediate like 2-amino-4-hydroxybutanoic acid.
-
Dichlorination: The final and most distinctive step is the dichlorination at the C-4 position. This is hypothesized to be catalyzed by a non-heme Fe(II)/α-ketoglutarate-dependent halogenase, an enzyme class known to perform such reactions in bacterial secondary metabolism. This step requires molecular oxygen and two chloride ions.
Experimental Protocols for Pathway Elucidation
To fully characterize the this compound biosynthetic pathway, a series of standard molecular biology and biochemical experiments would be required.
Identification of the Biosynthetic Gene Cluster (BGC)
The genes responsible for this compound biosynthesis are expected to be co-located in a BGC within the S. armentosus genome.
Methodology:
-
Genome Sequencing: The first step is to obtain a high-quality whole-genome sequence of Streptomyces armentosus.
-
Bioinformatic Analysis: The sequenced genome would be analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
-
Candidate BGC Identification: The search would focus on identifying a BGC that contains genes homologous to those predicted to be involved in the pathway, most notably a non-heme Fe(II)/α-ketoglutarate-dependent halogenase , as this is the most unique required enzymatic activity. The presence of genes for aminotransferases, reductases, and enzymes involved in precursor supply within the same cluster would provide further evidence.
-
Gene Knockout: To confirm the role of the candidate BGC, a targeted gene knockout of a key gene (e.g., the putative halogenase) would be performed using CRISPR-Cas9 or homologous recombination. The resulting mutant would be cultured, and the fermentation broth analyzed by HPLC-MS to confirm the abolishment of this compound production.
Experimental Workflow Diagram:
Caption: Workflow for identifying the this compound biosynthetic gene cluster.
In Vitro Characterization of Biosynthetic Enzymes
Once the BGC is confirmed, individual enzymes can be characterized to determine their specific function.
Methodology:
-
Heterologous Expression: Each candidate gene from the BGC would be cloned into an expression vector (e.g., pET series) and transformed into a suitable host, typically E. coli BL21(DE3).
-
Protein Purification: The expressed proteins, often with a His-tag, would be purified using affinity chromatography (e.g., Ni-NTA).
-
Enzymatic Assays: Each purified enzyme would be tested for its predicted activity using synthesized or commercially available substrates. For example:
-
Putative Halogenase: The enzyme would be incubated with the proposed amino acid precursor (e.g., 2-amino-4-hydroxybutanoic acid), Fe(II), α-ketoglutarate, O₂, and chloride ions. The reaction mixture would be analyzed by LC-MS for the formation of mono- and di-chlorinated products.
-
Putative Aminotransferase: The enzyme's ability to transfer an amino group from a donor (e.g., glutamate, lysine) to a keto-acid precursor would be monitored, often by observing the consumption of the keto-acid or the formation of the amino acid product via HPLC.
-
Conclusion and Future Outlook
The biosynthesis of this compound in Streptomyces armentosus remains a compelling area of research. While foundational knowledge of its precursors and optimal production conditions exists, the field is open for the discovery and characterization of its complete biosynthetic pathway. The identification of the this compound BGC is the critical next step, which will unlock the ability to perform detailed enzymatic studies and apply synthetic biology tools. Elucidating this pathway will not only solve a long-standing biochemical puzzle but also provide the tools for the engineered production of this compound and novel halogenated analogs for drug discovery pipelines.
References
Armentomycin: A Technical Overview of its Biological Activity Spectrum
Introduction to Armentomycin
This compound is a naturally occurring, chlorinated nonprotein amino acid with the chemical name L-2-amino-4,4-dichlorobutanoic acid.[1] It is produced by the bacterium Streptomyces armentosus and has been identified as an antibiotic.[1] The presence of chlorine in its structure is a notable feature, and its biosynthesis has been a subject of scientific interest.[2]
Initial reports classify this compound as an antibiotic that primarily acts against Gram-negative bacteria.[3] However, a detailed and comprehensive spectrum of its activity against a wide range of microorganisms is not extensively documented in the available literature.
The Concept of a Biological Activity Spectrum
The biological activity spectrum of an antibiotic refers to the range of microorganisms that it can inhibit or kill. This spectrum is a critical factor in determining the clinical utility of an antibiotic. Antibiotics are generally categorized into two main groups based on their spectrum:
-
Broad-spectrum antibiotics: These are effective against a wide variety of both Gram-positive and Gram-negative bacteria.
-
Narrow-spectrum antibiotics: These are effective against a limited range of bacteria, often specific to either Gram-positive or Gram-negative species.
While this compound is reported to be active against Gram-negative bacteria, the full extent of its spectrum, including its efficacy against different species and strains, and its activity against Gram-positive bacteria, fungi, or viruses, remains to be thoroughly investigated.
Quantitative Assessment of Biological Activity
To scientifically evaluate the potency of an antibiotic, quantitative measures such as the Minimum Inhibitory Concentration (MIC) and the Half-maximal Inhibitory Concentration (IC50) are used.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of an antibiotic's potency against a specific bacterium.
Data Presentation: MIC of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | N/A |
Note: Despite a thorough literature search, specific MIC values for this compound against any bacterial strains could not be located. The table above serves as a template for how such data would be presented.
Half-maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as the activity of an enzyme or the proliferation of cells. It is a common measure of a compound's inhibitory potency.
Data Presentation: IC50 of this compound
| Target (e.g., Enzyme, Cell Line) | IC50 (µM) | Reference |
| Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | N/A |
Note: No studies reporting the IC50 values of this compound for any biological target were identified. This table is a template to illustrate how such data would be displayed.
Experimental Protocols
The determination of an antibiotic's biological activity involves standardized laboratory procedures. The following is a generalized protocol for determining the MIC of a compound, a fundamental assay in antimicrobial research.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final desired concentration.
-
Preparation of Antibiotic Dilutions: A serial dilution of the antibiotic is prepared in a 96-well microtiter plate, with each well containing a progressively lower concentration of the compound.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria with no antibiotic) and negative (broth with no bacteria) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Generalized workflow for a Minimum Inhibitory Concentration (MIC) assay.
Note: This represents a generalized workflow. Specific parameters such as the choice of growth medium, incubation time, and temperature would need to be optimized for the specific microorganism being tested. No detailed experimental protocols for the biological evaluation of this compound were found in the reviewed literature.
Mechanism of Action
The mechanism of action of an antibiotic describes the specific biochemical process that it disrupts in the target microorganism, leading to growth inhibition or cell death. Common antibiotic targets include:
-
Cell Wall Synthesis: Inhibition of peptidoglycan synthesis, leading to a weakened cell wall and lysis.
-
Protein Synthesis: Binding to ribosomal subunits and interfering with translation.
-
Nucleic Acid Synthesis: Inhibition of DNA replication or RNA transcription.
-
Folate Synthesis: Blocking the metabolic pathways involved in the synthesis of essential nutrients.
-
Cell Membrane Integrity: Disruption of the bacterial cell membrane, leading to leakage of cellular contents.
The specific molecular target and mechanism of action for this compound have not been elucidated in the available scientific literature.
Generalized potential mechanisms of action for an antibiotic.
Antiviral and Anticancer Potential
A comprehensive search of scientific databases did not yield any studies investigating the potential antiviral or anticancer activities of this compound. This remains an unexplored area of research.
Conclusion
This compound is a chlorinated amino acid antibiotic with reported activity against Gram-negative bacteria. However, there is a significant gap in the scientific literature regarding its detailed biological activity spectrum. Key data, including its MIC against a range of pathogens, its IC50 against relevant molecular targets, and its potential antiviral or anticancer properties, are currently unavailable. Furthermore, its mechanism of action has not been elucidated. This lack of data underscores the need for further research to fully characterize the therapeutic potential of this compound. Future studies should focus on comprehensive in vitro and in vivo evaluations to establish a complete profile of its biological activities.
References
A Technical Guide to the Identification and Characterization of Armentomycin-Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of organisms responsible for producing Armentomycin, a chlorinated nonprotein amino acid antibiotic. The document details the primary producing organism, experimental protocols for its isolation and characterization, quantitative data on antibiotic production, and an overview of its biosynthetic pathway.
This compound Producing Organism: Streptomyces armentosus
The primary microorganism identified as a producer of this compound is Streptomyces armentosus.[1] Members of the genus Streptomyces are Gram-positive, filamentous bacteria known for producing a wide array of clinically useful antibiotics.[2][3][4] These soil-dwelling saprophytes are characterized by their substrate and aerial mycelia, which form long chains of arthrospores at maturity.[5]
Isolation and Identification Workflow
The isolation and identification of Streptomyces armentosus from environmental samples, typically soil, follows a multi-step process involving selective culturing, morphological and biochemical characterization, and molecular analysis.
Caption: Workflow for Isolation and Identification of Streptomyces.
Experimental Protocols
Isolation of Streptomyces armentosus from Soil
This protocol is adapted from standard methods for isolating actinomycetes from environmental samples.[6][7][8]
-
Sample Preparation: Collect soil samples and air-dry them at room temperature for 3-4 days to reduce the population of Gram-negative bacteria.[7] Sieve the soil to remove large debris.
-
Serial Dilution: Prepare a 10-fold serial dilution series (10⁻¹ to 10⁻⁵) of the soil sample using sterile saline or water.[7]
-
Plating: Aliquot 0.1 mL of each dilution onto Casein Starch Agar (CSA) plates, a medium selective for actinomycetes.[6][7] Supplement the media with antifungal agents like Nystatin (50 µg/mL) and antibacterial agents like Kanamycin (25 µg/mL) to inhibit fungal and non-actinomycete bacterial growth.
-
Incubation: Incubate the plates at 30°C for 7 to 14 days, observing for the appearance of characteristic Streptomyces colonies (dry, chalky, and adhering firmly to the agar).[6][7]
-
Purification: Select individual colonies and streak them onto fresh ISP2 (International Streptomyces Project 2) or CSA plates to obtain pure cultures.[2]
Morphological and Biochemical Characterization
Characterization is crucial for confirming the genus and species.
-
Morphological Examination: Observe colony characteristics such as aerial and substrate mycelium color, and pigmentation on different growth media.[6] Use scanning electron microscopy to analyze the micro-morphology of the spore chains.[7]
-
Biochemical Testing: Perform a series of biochemical tests to create a metabolic fingerprint of the isolate.[5][8] This includes assessing the utilization of various carbon and nitrogen sources and the production of extracellular enzymes.[5][8]
Molecular Identification via 16S rRNA Sequencing
This method provides definitive species identification.[2][9]
-
Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the isolate using a commercial bacterial genomic DNA isolation kit.[7][9]
-
PCR Amplification: Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R) via Polymerase Chain Reaction (PCR).
-
Sequencing and Analysis: Sequence the purified PCR product. Compare the resulting sequence with databases like GenBank using the BLAST tool to determine the closest phylogenetic relatives and confirm the identity as Streptomyces armentosus.[9]
Fermentation and this compound Extraction
-
Fermentation: Inoculate a suitable production medium (see Table 1) with a seed culture of S. armentosus. Ferment for 8 days in a shaker incubator to allow for biomass growth and antibiotic production.[1]
-
Extraction: After fermentation, centrifuge the culture broth to separate the biomass from the supernatant. The active compound, this compound, is found in the culture broth.[1] Further purification can be achieved using techniques like ethyl acetate extraction.[2]
Analytical Quantification
A high-performance liquid chromatographic (HPLC) method is used for the analysis and quantification of this compound in culture broths.[1]
-
Sample Preparation: Filter the culture supernatant to remove any remaining particulate matter.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Quantification: Calibrate the system using a synthesized this compound standard (DL-2-amino-4,4-dichlorobutanoic acid) to determine the concentration in the sample.[1]
Quantitative Data on this compound Production
The production of this compound by S. armentosus is highly influenced by the composition of the fermentation medium.[1]
Table 1: Optimal Media Components for this compound Production
| Component | Optimal Source/Concentration | Effect on Production | Reference |
|---|---|---|---|
| Carbon Source | Starch | Supports the highest biomass yield and this compound titre. | [1] |
| Nitrogen Source | Lysine (40-120 mM Nitrogen) | Best source for growth and maximal this compound titre. | [1] |
| Phosphate | Up to 3 mM | Increasing concentration up to this point increases growth and biosynthesis. Higher levels decrease the titre. | [1] |
| Halide Ions | Chloride (Cl⁻) | Absolutely required for synthesis. Over 80% of medium chloride is incorporated into the antibiotic. | [1] |
| Other Halides | Bromide (Br⁻) / Iodide (I⁻) | Not incorporated. Bromide interferes with biosynthesis, while Iodide has no effect. |[1] |
Table 2: Fermentation Parameters and Yield
| Parameter | Optimal Value/Observation | Reference |
|---|---|---|
| Optimal Production | 5–10 mM | [1] |
| Fermentation Time | 8 days | [1] |
| Growth Phase | Biosynthesis parallels growth, suggesting it is initiated by a nitrogen-related limitation of the growth rate. |[1] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving precursors from primary metabolism. It is a chlorinated nonprotein amino acid, L-2-amino-4,4-dichlorobutanoic acid.[1][10] Key precursors include phosphoenolpyruvate, pyruvic acid, acetyl-CoA, and glycerol.[10] A critical step in its synthesis is the incorporation of two chlorine atoms, making chloride ions an essential component of the fermentation medium.[1][10]
Caption: Proposed Biosynthetic Pathway of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Abstract: Isolation and Characterization of Antibiotic Producers Streptomyces bacillaris and Streptomyces lavendulae (2013 AAAS Annual Meeting (14-18 February 2013)) [aaas.confex.com]
- 3. Isolation and Characterization of Potential Antibiotic-Producing Actinomycetes from Water and Soil Sediments of Different Regions of Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]
- 5. jacb.journals.ekb.eg [jacb.journals.ekb.eg]
- 6. ijpbs.com [ijpbs.com]
- 7. Isolation, Identification and Characterization of Streptomyces Sp. SN-2 – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Isolation and characterization of Streptomyces bacteriophages and Streptomyces strains encoding biosynthetic arsenals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of this compound: a chlorinated nonprotein amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Chlorine in the Biosynthesis of Armentomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Armentomycin, a chlorinated nonprotein amino acid produced by the bacterium Streptomyces armentosus, exhibits notable antibiotic properties. A defining characteristic of this natural product is the presence of two chlorine atoms, which are essential for its biological activity. This technical guide provides a comprehensive overview of the pivotal role of chlorine in the biosynthesis of this compound, consolidating available research data, outlining putative biosynthetic pathways, and detailing relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and antibiotic development.
Introduction
This compound, identified as L-2-amino-4,4-dichlorobutanoic acid, is a unique halogenated amino acid with antibacterial activity[1]. The incorporation of chlorine atoms into organic molecules is a fascinating and complex biochemical process catalyzed by a class of enzymes known as halogenases. In the case of this compound, the dichlorination of a precursor molecule is a critical step in its biosynthetic pathway, highlighting the importance of halogenation in expanding the chemical diversity and biological activity of natural products. Understanding the precise mechanism of this chlorination is paramount for efforts in biosynthetic engineering and the generation of novel this compound analogs with potentially enhanced therapeutic properties.
The Absolute Requirement of Chloride for this compound Biosynthesis
Experimental evidence has unequivocally demonstrated that chloride ions are indispensable for the production of this compound by S. armentosus. Studies have shown that in the absence of chloride in the culture medium, the biosynthesis of this compound is completely abolished[2]. This absolute requirement underscores the role of chloride as a fundamental building block for the antibiotic.
Furthermore, research indicates a direct correlation between the concentration of chloride in the medium and the yield of this compound, up to an optimal concentration. Beyond this optimum, excess chloride has been observed to be inhibitory to the biosynthesis process[2]. Isotopic labeling studies could definitively confirm that the chlorine atoms in the this compound molecule are directly derived from the chloride ions present in the fermentation medium.
Quantitative Data on this compound Production
The following table summarizes the key quantitative data available regarding the production of this compound and the influence of chloride.
| Parameter | Value/Observation | Reference |
| Optimal Production Yield | 5–10 mM (over 8 days) | [2] |
| Chloride Requirement | Absolute | [2] |
| Chloride Incorporation | >80% of medium chloride at optimal concentration | [2] |
| Effect of Excess Chloride | Inhibitory to biosynthesis | [2] |
| Precursor Amino Acid | L-Lysine is a likely precursor | [2] |
The Putative Biosynthetic Pathway of this compound
While the complete biosynthetic gene cluster for this compound has not been fully characterized in the available literature, a putative pathway can be proposed based on the known precursors and the chemical structure of the final product. The biosynthesis is thought to originate from the amino acid L-lysine. A key step in this pathway is the dichlorination of a biosynthetic intermediate by a halogenase enzyme.
Proposed Role of a Halogenase Enzyme
The chlorination step is hypothesized to be catalyzed by a non-heme iron- and α-ketoglutarate-dependent halogenase. These enzymes are known to catalyze the halogenation of a wide variety of substrates, including amino acids[3]. The proposed mechanism involves the activation of dioxygen by the Fe(II) center, leading to the formation of a highly reactive ferryl intermediate that abstracts a hydrogen atom from the substrate. A chloride ion then reacts with the substrate radical to form the chlorinated product.
Note: The specific halogenase enzyme in the this compound pathway has not yet been identified and characterized.
Visualizing the Proposed Biosynthesis and Experimental Workflows
To facilitate a clearer understanding of the proposed biosynthetic logic and potential experimental approaches, the following diagrams have been generated using the DOT language.
Proposed this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound from L-lysine.
Logical Workflow for Investigating the Role of Chlorine
Caption: Experimental workflow for elucidating the role of chlorine.
Experimental Protocols
Detailed experimental protocols for the key experiments cited or proposed are provided below to guide researchers in this field.
Determination of Chloride Requirement and Optimal Concentration
Objective: To determine the effect of chloride concentration on this compound production by S. armentosus.
Protocol:
-
Prepare a defined minimal medium for S. armentosus culture, ensuring it is devoid of any chloride source.
-
Aliquot the medium into a series of flasks and supplement with varying concentrations of a chloride salt (e.g., NaCl or KCl), ranging from 0 mM to a high concentration (e.g., 100 mM).
-
Inoculate each flask with a standardized spore suspension of S. armentosus.
-
Incubate the cultures under optimal growth conditions (e.g., temperature, shaking speed) for a defined period (e.g., 8 days).
-
At the end of the incubation period, harvest the culture broth by centrifugation.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound.
-
Plot the this compound yield as a function of the initial chloride concentration to determine the optimal and inhibitory concentrations.
Isotopic Labeling to Confirm Chloride Incorporation
Objective: To confirm that the chlorine atoms in this compound are derived from chloride ions in the medium.
Protocol:
-
Prepare the defined minimal medium with the optimal concentration of chloride as determined in the previous experiment.
-
Supplement the medium with a radioactive isotope of chlorine, such as ³⁶Cl⁻ (as NaCl).
-
Inoculate the medium with S. armentosus and incubate under standard conditions.
-
After the incubation period, harvest the culture and purify this compound from the broth using chromatographic techniques (e.g., HPLC).
-
Analyze the purified this compound for the presence of the ³⁶Cl isotope using a scintillation counter or by mass spectrometry. The detection of the isotope in the this compound molecule confirms its direct incorporation from the medium.
Identification and Inactivation of the Putative Halogenase Gene (Hypothetical)
Objective: To identify the gene responsible for the chlorination of the this compound precursor and to confirm its function through gene knockout.
Note: This protocol is hypothetical as the this compound biosynthetic gene cluster has not been reported.
Protocol:
-
Genome Sequencing: Sequence the genome of S. armentosus.
-
Bioinformatic Analysis: Use bioinformatics tools (e.g., antiSMASH) to identify the putative this compound biosynthetic gene cluster. Within this cluster, search for open reading frames (ORFs) with homology to known halogenase enzymes.
-
Gene Inactivation: Once a candidate halogenase gene is identified, construct a gene knockout mutant by replacing the gene with an antibiotic resistance cassette via homologous recombination.
-
Metabolite Analysis: Culture the wild-type and the knockout mutant strains under identical conditions (including the presence of chloride). Analyze the culture extracts by HPLC and Mass Spectrometry. The abrogation of this compound production and the potential accumulation of a non-chlorinated precursor in the mutant strain would confirm the function of the knocked-out gene.
Conclusion and Future Perspectives
The biosynthesis of this compound is critically dependent on the enzymatic incorporation of chlorine. While the absolute requirement of chloride and its role as a direct precursor have been established, significant gaps in our understanding remain. The foremost challenge is the identification and characterization of the this compound biosynthetic gene cluster and, within it, the specific halogenase responsible for the dichlorination step. Elucidation of the gene cluster will not only confirm the proposed biosynthetic pathway but will also open avenues for combinatorial biosynthesis and the generation of novel this compound derivatives.
Future research should focus on sequencing the genome of S. armentosus and applying genome mining strategies to uncover the biosynthetic machinery. Subsequent characterization of the halogenase, including its substrate specificity and kinetic parameters, will provide invaluable insights into the mechanism of this important enzymatic transformation. Such knowledge will be instrumental for the rational design of new antibiotics with improved efficacy and pharmacological properties.
References
- 1. Biosynthesis of this compound: a chlorinated nonprotein amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pan-Genome of the Genus Streptomyces and Prioritization of Biosynthetic Gene Clusters With Potential to Produce Antibiotic Compounds [frontiersin.org]
- 3. Effect of amino acids on rapamycin biosynthesis by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Armentomycin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armentomycin is a naturally occurring, chlorinated nonprotein amino acid with notable antibiotic properties, primarily demonstrating activity against Gram-negative bacteria.[1] Produced by the bacterium Streptomyces armentosus, this compound presents a unique chemical structure that has garnered interest within the scientific community for its potential as a lead compound in the development of new antibacterial agents. This technical guide provides a comprehensive overview of this compound's chemical and physical properties, methodologies for its isolation and characterization, and insights into its mechanism of action.
Chemical and Physical Properties
This compound, also known by its systematic IUPAC name (S)-2-Amino-4,4-dichlorobutanoic acid and as L-Armentomycin, possesses a distinct molecular structure that is central to its biological activity.[2] Key chemical and physical properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 10139-00-1 | [2] |
| Molecular Formula | C4H7Cl2NO2 | [2] |
| Molecular Weight | 172.01 g/mol | |
| IUPAC Name | (S)-2-Amino-4,4-dichlorobutanoic acid | [2] |
| Synonyms | L-Armentomycin | [1] |
| Boiling Point | 296.4±40.0 °C (Predicted) | |
| Density | 1.477±0.06 g/cm3 (Predicted) | |
| pKa | 2.02±0.10 (Predicted) |
Note: Some physical properties are predicted and experimental verification is recommended.
Experimental Protocols
Isolation of Streptomyces armentosus
The isolation of Streptomyces species, the producers of a vast array of antibiotics including this compound, is a critical first step. A general, yet effective, protocol for isolating these bacteria from soil samples is outlined below. This method can be adapted and optimized for the specific isolation of Stre-ptomyces armentosus.
Methodology:
-
Soil Sample Collection and Pre-treatment: Soil samples are collected and air-dried to reduce moisture and the population of non-spore-forming bacteria. The dried soil is then crushed and sieved to remove large debris. A pre-treatment with calcium carbonate (CaCO3) can be employed to selectively enhance the growth of Streptomyces.[3]
-
Serial Dilution and Plating: The pre-treated soil is serially diluted in sterile water. Aliquots of the dilutions are then plated on a selective medium such as Starch Casein Agar (SCA), often supplemented with antifungal and antibacterial agents (e.g., nystatin and ampicillin) to inhibit the growth of competing microorganisms.[3]
-
Incubation and Colony Selection: Plates are incubated at a temperature of 28-30°C for 7-14 days. Streptomyces colonies typically exhibit a characteristic chalky, filamentous appearance.[3]
-
Purification and Identification: Distinct colonies are selected and sub-cultured on fresh SCA plates to obtain pure isolates. Identification can be performed using morphological and biochemical characterization methods.[3]
Purification of this compound by High-Performance Liquid Chromatography (HPLC)
General RP-HPLC Protocol:
-
Column: A C18 column is commonly used for the separation of polar to moderately nonpolar compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium bicarbonate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient is optimized to achieve the best separation of the target compound from impurities.
-
Detection: UV detection at a wavelength where this compound exhibits absorbance is used to monitor the elution profile.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Post-purification: The collected fractions are often lyophilized to remove the mobile phase and obtain the purified compound.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential to confirm its structure. While specific spectral data for this compound is not widely published, a general approach to its characterization is described.
NMR Analysis Workflow:
-
Sample Preparation: A small amount of purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of the aminodichlorobutyl functional group and the overall structure of this compound.
Mechanism of Action
This compound's primary activity against Gram-negative bacteria suggests a mechanism that targets cellular processes unique to these organisms. While the precise molecular target of this compound has not been definitively identified in publicly available literature, its classification as an amino acid analog and its effect on bacteria point towards the inhibition of cell wall biosynthesis as a probable mechanism of action.
The bacterial cell wall, composed of peptidoglycan, is a crucial structure for maintaining cell integrity and shape. Its synthesis is a complex multi-step process that is a common target for many antibiotics. It is hypothesized that this compound may interfere with one or more enzymatic steps in the peptidoglycan synthesis pathway.
Further research is required to elucidate the specific enzyme or protein that this compound interacts with to exert its antibacterial effect. This could involve studies such as target identification using affinity chromatography, genetic studies to identify resistance mutations, and in vitro enzymatic assays.
Conclusion
This compound remains a compound of significant interest for antibiotic research due to its activity against Gram-negative bacteria. This guide provides a foundational understanding of its chemical properties and outlines general experimental approaches for its study. Further detailed investigation into its physical properties, development of specific and optimized isolation and purification protocols, and a thorough elucidation of its mechanism of action are crucial next steps in evaluating its full therapeutic potential. The information and methodologies presented here are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel antimicrobial agents.
References
Methodological & Application
Standardized Method for Armentomycin Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armentomycin is a chlorinated, nonprotein amino acid with demonstrated antibacterial properties, primarily targeting Gram-negative bacteria.[1] As a potential novel therapeutic agent, the establishment of a standardized method for susceptibility testing is crucial for its clinical development and for ensuring reproducible and comparable results across different laboratories. This document provides detailed application notes and protocols for determining the in vitro susceptibility of bacteria to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing (AST).[2][3][4][5]
These protocols are intended to serve as a foundational methodology for researchers and drug development professionals. It is important to note that as a new agent, specific quality control (QC) ranges and clinical breakpoints for this compound have not yet been established. The methods described herein provide a framework for generating the necessary data to define these critical parameters.
Principle of the Test
Antimicrobial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[6] The two primary reference methods recommended for quantitative and qualitative susceptibility testing are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of growth inhibition.[6][7] These methods, when performed under standardized conditions, provide a reliable indication of the potential efficacy of an antimicrobial agent against a specific pathogen.[8]
Data Presentation
The following tables are templates for the presentation of quantitative data that should be generated during the validation and implementation of this compound susceptibility testing.
Table 1: Example MIC Distribution for this compound against Gram-Negative Isolates
| Organism (n=number of isolates) | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Escherichia coli (n=100) | 0.5 - 64 | 4 | 32 |
| Klebsiella pneumoniae (n=100) | 1 - 128 | 8 | 64 |
| Pseudomonas aeruginosa (n=100) | 2 - >256 | 32 | 128 |
| Acinetobacter baumannii (n=50) | 4 - 256 | 16 | 256 |
MIC₅₀: The concentration of this compound at which 50% of the isolates are inhibited. MIC₉₀: The concentration of this compound at which 90% of the isolates are inhibited.
Table 2: Proposed Quality Control Ranges for this compound Susceptibility Testing
| Quality Control Strain | Method | This compound Concentration | Acceptable Range |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | (To be determined) | (To be determined) µg/mL |
| Disk Diffusion | (To be determined) µg disk | (To be determined) mm | |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | (To be determined) | (To be determined) µg/mL |
| Disk Diffusion | (To be determined) µg disk | (To be determined) mm |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is based on the CLSI M07 standard for broth dilution methods.[3]
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[9]
-
0.9% sterile saline or sterile deionized water
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile loops, pipettes, and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent. The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 0.06 to 128 µg/mL in the microtiter plate wells.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[8]
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the final bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[6]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MICs for the QC strains must fall within the pre-determined acceptable ranges (once established).[10]
-
Protocol 2: Disk Diffusion Method
This protocol is based on the CLSI M02 standard for disk diffusion testing.[3]
Materials:
-
This compound-impregnated paper disks (concentration to be determined)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial isolates for testing
-
Quality control strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[9]
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in sterile saline equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically apply the this compound disks to the surface of the agar.
-
Ensure the disks are in firm contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[7]
-
The zone diameters for the QC strains must fall within the pre-determined acceptable ranges (once established).[10]
-
Interpretive criteria (Susceptible, Intermediate, Resistant) will need to be established based on the correlation of zone diameters with MIC values and clinical outcome data.[11]
-
Mandatory Visualizations
Caption: Experimental workflow for this compound susceptibility testing.
Caption: Logical relationship for MIC interpretation.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. nih.org.pk [nih.org.pk]
- 3. darvashco.com [darvashco.com]
- 4. iacld.com [iacld.com]
- 5. iacld.com [iacld.com]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel Antimicrobial Agents for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic Sensitivity Test: MedlinePlus Medical Test [medlineplus.gov]
Application Notes and Protocols for Armentomycin Time-Kill Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armentomycin is an antibiotic identified as a chlorinated nonprotein amino acid produced by species of Streptomyces.[1] While detailed public information on its specific mechanism of action and antibacterial spectrum is limited, time-kill assays are a fundamental method to determine the pharmacodynamic properties of a novel antimicrobial agent. This document provides a comprehensive, adaptable protocol for conducting a time-kill assay to evaluate the bactericidal or bacteriostatic activity of this compound against susceptible bacterial strains.
A time-kill assay measures the rate and extent of bacterial killing by an antimicrobial agent over time.[2][3][4] This is achieved by exposing a standardized bacterial inoculum to the antibiotic and quantifying the viable bacteria at various time points.[][6] The data generated is crucial for understanding the concentration-dependent or time-dependent killing kinetics of the drug.[7] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum, while a bacteriostatic effect is a <3-log10 reduction.[3][8]
This protocol outlines the necessary steps to perform a time-kill assay, from initial minimum inhibitory concentration (MIC) determination to data analysis and presentation. It is intended as a guide for researchers to establish a robust experimental setup for this compound and similar investigational compounds.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Prior to initiating a time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the selected bacterial strain(s) must be determined. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.[9][10][11][12] This value is essential for selecting the appropriate this compound concentrations for the time-kill experiment. Broth microdilution is a commonly used method.
Protocol for MIC Determination (Broth Microdilution):
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate to cover a clinically and biologically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth of the organism is observed.
-
Time-Kill Assay Protocol
This protocol is designed to assess the killing kinetics of this compound against a selected bacterial strain.
Materials:
-
This compound (stock solution of known concentration)
-
Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Incubator shaker (35-37°C)
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Vortex mixer
-
Agar plates (e.g., Tryptic Soy Agar, Blood Agar)
-
Sterile spreaders or plating beads
-
Neutralizing solution (if this compound carryover is a concern)
Experimental Setup:
-
Inoculum Preparation:
-
Prepare a mid-logarithmic phase bacterial culture by inoculating the test organism into the appropriate broth and incubating at 35-37°C with agitation until the turbidity reaches a 0.5 McFarland standard.
-
Dilute this culture in fresh, pre-warmed broth to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. Verify the starting inoculum by performing a colony count of the initial suspension.
-
-
Test Conditions:
-
Prepare culture tubes or flasks for each condition:
-
Growth Control: Bacterial inoculum in broth without this compound.
-
This compound Test Concentrations: Bacterial inoculum in broth with this compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).[][6] The total volume for each condition should be sufficient for all planned sampling time points.
-
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks at 35-37°C with constant agitation (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[2][]
-
-
Sample Processing and Plating:
-
Perform serial 10-fold dilutions of each collected sample in sterile saline or PBS to achieve a countable number of colonies (typically 30-300 colonies per plate).
-
If antibiotic carryover is a concern, incorporate a neutralization step before or during dilution.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates in duplicate or triplicate.
-
Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.
-
-
Data Collection:
-
Count the number of colonies on each plate.
-
Calculate the CFU/mL for each time point and test condition using the following formula:
-
CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
-
Data Presentation
Quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different this compound concentrations and the growth control.
Table 1: Time-Kill Kinetics of this compound against [Bacterial Strain]
| Time (hours) | Mean Log10 CFU/mL (± SD) |
| Growth Control | |
| 0 | Value |
| 1 | Value |
| 2 | Value |
| 4 | Value |
| 6 | Value |
| 8 | Value |
| 12 | Value |
| 24 | Value |
| Log10 Reduction at 24h | N/A |
Log10 reduction is calculated relative to the initial inoculum at time 0.
Visualizations
This compound Time-Kill Assay Workflow
Caption: Workflow of the this compound time-kill assay experiment.
Potential Mechanisms of Antibacterial Action
While the specific mechanism of this compound is not well-documented in publicly available literature, the following diagram illustrates common bacterial signaling pathways and cellular processes that are targeted by antibiotics. This serves as a conceptual framework for hypothesis generation regarding this compound's mode of action.
Caption: Potential antibacterial targets for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 抗生素抑制細胞壁的生物合成 [sigmaaldrich.com]
- 3. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 4. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced SnapShot: Antibiotic inhibition of protein synthesis II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of Aureonuclemycin Produced by Streptomyces aureus Strain SPRI-371 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of DNA synthesis in murine tumor cells by geldanamycin, an antibiotic of the benzoquinoid ansamycin group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Application of an Exemplar Antibiotic, Tobramycin, against Pseudomonas aeruginosa
Disclaimer: Initial literature and database searches did not yield specific data regarding the in vitro application of Armentomycin against Pseudomonas aeruginosa. To fulfill the structural and content requirements of your request, the following application notes and protocols have been generated using Tobramycin as a well-documented exemplar antibiotic effective against P. aeruginosa. All data, protocols, and pathways presented herein pertain to Tobramycin and should be considered a template. Similar comprehensive studies would be required to assess the efficacy of this compound.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics and its capacity to form resilient biofilms. This makes the exploration of novel and existing antimicrobial agents a critical area of research. These application notes provide a summary of the in vitro activity of Tobramycin against P. aeruginosa and detailed protocols for its evaluation, intended for researchers, scientists, and professionals in drug development.
Data Presentation: In Vitro Efficacy of Tobramycin against Pseudomonas aeruginosa
The following tables summarize the quantitative data on the efficacy of Tobramycin against various strains of P. aeruginosa, including its activity against both planktonic (free-floating) and biofilm-forming bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Tobramycin against Pseudomonas aeruginosa
| Strain | MIC (µg/mL) | Reference |
| PAO1 | 0.5 | |
| ATCC 25668 | 0.5 | |
| Cystic Fibrosis Isolates (n=1,240) | MIC₅₀: 1, MIC₉₀: 8 | |
| PA14 | 3.125 - 6.25 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Minimum Bactericidal Concentration (MBC) of Tobramycin against Pseudomonas aeruginosa
| Strain | MBC (µg/mL) | Reference |
| PAO1 | 4 | |
| ATCC 25668 | 32 | |
| Planktonic PA14 | 8 |
Table 3: Anti-Biofilm Activity of Tobramycin against Pseudomonas aeruginosa
| Strain | Assay | Concentration (µg/mL) | Effect | Reference |
| PAO1 | Time-kill on preformed biofilm | > 2x MIC | Bactericidal | |
| PA14 | Biofilm eradication | 200 | Complete eradication of 24h-old biofilm | |
| PA14 on abiotic surface | Minimum Bactericidal Concentration | 400 | MBC for biofilm |
Experimental Protocols
The following are detailed protocols for key experiments to determine the in vitro efficacy of an antimicrobial agent against P. aeruginosa.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of P. aeruginosa.
Materials:
-
P. aeruginosa strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution (e.g., Tobramycin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of P. aeruginosa and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Antimicrobial Agent Dilution: a. Prepare serial twofold dilutions of the antimicrobial agent in CAMHB in a 96-well plate. b. Typically, for a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 11. c. Add 100 µL of the starting antimicrobial concentration to well 1 and 50 µL to well 2. d. Perform serial dilutions by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antimicrobial), and well 12 as the sterility control (no bacteria).
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay (Protocol 1)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS
-
Micropipettes and sterile tips
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
Mix the contents of each of these wells thoroughly.
-
From each well, pipette a 10-20 µL aliquot and spot-plate it onto a TSA plate.
-
Also plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubate the TSA plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in no colony formation, which corresponds to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: Biofilm Inhibition and Disruption Assay using Crystal Violet
Objective: To quantify the effect of an antimicrobial agent on the formation (inhibition) or eradication (disruption) of P. aeruginosa biofilms.
Materials:
-
P. aeruginosa strain(s)
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Antimicrobial agent
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader (550-600 nm)
Procedure:
-
Biofilm Formation (Inhibition Assay): a. Prepare a bacterial suspension (e.g., 1:100 dilution of an overnight culture in fresh TSB). b. Add 100 µL of the bacterial suspension to the wells of a 96-well plate containing 100 µL of media with serial dilutions of the antimicrobial agent. c. Incubate the plate at 37°C for 24 hours without shaking.
-
Biofilm Disruption Assay: a. First, grow the biofilm by adding 200 µL of the bacterial suspension to the wells and incubating at 37°C for 24 hours. b. After incubation, gently remove the planktonic cells and wash the wells with sterile saline. c. Add 200 µL of fresh media containing serial dilutions of the antimicrobial agent to the wells with the pre-formed biofilms. d. Incubate for another 24 hours at 37°C.
-
Quantification: a. After the final incubation, discard the medium and gently wash the wells twice with sterile saline to remove non-adherent cells. b. Air-dry the plate. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the plate thoroughly with water until the water runs clear. e. Air-dry the plate completely. f. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. g. Incubate for 15 minutes at room temperature. h. Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of Tobramycin against P. aeruginosa.
Experimental Workflows
Caption: Workflow for MIC and MBC determination.
Caption: Workflow for the crystal violet biofilm assay.
Concluding Note: The provided data and protocols for Tobramycin serve as a comprehensive guide for the in vitro evaluation of an antimicrobial agent against Pseudomonas aeruginosa. To assess the potential of this compound, it is imperative that similar experimental investigations are conducted to determine its specific activity, including MIC, MBC, and anti-biofilm efficacy.
Armentomycin in Dual Antibiotic Synergy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Armentomycin is a chlorinated, non-proteinogenic amino acid antibiotic with antibacterial properties. The exploration of its potential synergistic effects when combined with other antimicrobial agents is a promising area of research to combat antibiotic resistance. This document provides a generalized framework and detailed protocols for conducting dual antibiotic synergy studies involving this compound. Due to the limited publicly available data on specific synergistic pairings for this compound, this document focuses on the foundational methodologies and principles that can be applied to investigate its synergistic potential with other antibiotics.
Introduction to this compound and Antibiotic Synergy
This compound is an antibacterial compound produced by Streptomyces armentosus. While its precise mechanism of action is not extensively detailed in publicly accessible literature, its classification as an amino acid analog suggests potential interference with metabolic pathways involving amino acids or protein synthesis.
Antibiotic synergy occurs when the combined inhibitory or bactericidal effect of two or more antibiotics is greater than the sum of their individual effects. Studying synergy is crucial for:
-
Overcoming Antibiotic Resistance: A synergistic combination may be effective against bacterial strains resistant to the individual component drugs.
-
Reducing Dosage and Toxicity: By enhancing the efficacy, the required doses of the combined antibiotics may be lowered, potentially reducing dose-related side effects.
-
Broadening the Spectrum of Activity: A combination may be effective against a wider range of bacteria than either drug alone.
Hypothetical Signaling Pathways for Synergistic Action
Given the lack of specific data on this compound's mechanism, we can propose hypothetical scenarios for synergistic interactions based on common antibiotic mechanisms. These diagrams illustrate conceptual pathways that could be investigated.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the synergistic potential of this compound with a second antibiotic.
Checkerboard Microdilution Assay
This is the most common method for determining antibiotic synergy in vitro.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another antibiotic against a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration.
-
Second antibiotic stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Multichannel pipette.
-
Incubator.
Workflow:
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G). Row H will contain dilutions of this compound alone, and column 11 will contain dilutions of the second antibiotic alone. Column 12 will serve as a growth control (no antibiotics).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic B Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
Interpretation of FIC Index:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Time-Kill Assay
This assay provides dynamic information about the bactericidal or bacteriostatic activity of the antibiotic combination over time.
Objective: To assess the rate of bacterial killing by this compound in combination with another antibiotic.
Materials:
-
This compound and second antibiotic at predetermined concentrations (e.g., based on MIC values from the checkerboard assay).
-
Bacterial culture in logarithmic growth phase.
-
Appropriate sterile broth medium.
-
Sterile tubes or flasks.
-
Incubator with shaking capabilities.
-
Apparatus for performing serial dilutions and plate counts.
Procedure:
-
Prepare tubes with broth containing:
-
No antibiotic (growth control).
-
This compound alone at a specific concentration (e.g., MIC).
-
The second antibiotic alone at a specific concentration (e.g., MIC).
-
The combination of this compound and the second antibiotic at synergistic concentrations determined from the checkerboard assay.
-
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on appropriate agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: A < 3 log10 decrease in CFU/mL from the initial inoculum.
Data Presentation
Quantitative data from synergy studies should be presented in a clear and structured format.
Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X against E. coli ATCC 25922
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Interpretation |
| This compound | 16 | 4 | 0.25 | 0.5 | Synergy |
| Antibiotic X | 8 | 2 | 0.25 |
Table 2: Hypothetical Time-Kill Assay Results (log10 CFU/mL) against S. aureus ATCC 29213
| Time (hours) | Growth Control | This compound (MIC) | Antibiotic Y (MIC) | This compound + Antibiotic Y |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 5.5 | 5.6 | 4.1 |
| 8 | 8.5 | 5.3 | 5.4 | 3.2 |
| 24 | 9.1 | 5.1 | 5.2 | < 2.0 |
Conclusion
While specific synergistic partners for this compound have not been extensively reported, the methodologies outlined in this document provide a robust framework for investigating its potential in dual antibiotic synergy studies. The checkerboard assay offers a primary screening tool to identify synergistic, additive, indifferent, or antagonistic interactions, while the time-kill assay provides deeper insights into the bactericidal or bacteriostatic nature of these interactions. Researchers are encouraged to use these protocols as a starting point for exploring novel antibiotic combinations involving this compound to address the growing challenge of antimicrobial resistance. Further research into the precise mechanism of action of this compound will be critical in guiding the selection of potential synergistic partners.
Preparation and Storage of Armentomycin Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Armentomycin is a nonprotein amino acid antibiotic primarily effective against Gram-negative bacteria.[1] Proper preparation and storage of this compound stock solutions are crucial for maintaining its potency and ensuring the reproducibility of experimental results. This document provides detailed protocols for the preparation and storage of this compound stock solutions, drawing upon best practices for handling antibiotic compounds. Due to the limited availability of specific solubility and stability data for this compound, a preliminary solubility test is recommended.
Chemical Properties
| Property | Value |
| CAS Number | 10139-00-1[1] |
| Molecular Weight | 172.01 g/mol [1] |
| Appearance | Solid powder |
Recommended Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a sterile stock solution of this compound. It is recommended to start with a small-scale solubility test to determine the most appropriate solvent.
2.1. Materials
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q® or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol (95-100%), sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filters
-
Sterile syringes
-
Sterile, light-blocking microcentrifuge tubes or cryovials for aliquoting
2.2. Preliminary Solubility Testing (Recommended)
Before preparing a large batch of stock solution, it is advisable to determine the solubility of this compound in different solvents.
-
Weigh out a small, precise amount of this compound powder (e.g., 1-5 mg) into three separate sterile microcentrifuge tubes.
-
To the first tube, add a small, measured volume of sterile water (e.g., 100 µL) to test for aqueous solubility.
-
To the second tube, add the same volume of sterile DMSO.
-
To the third tube, add the same volume of sterile ethanol.
-
Vortex each tube thoroughly for 1-2 minutes.
-
Visually inspect for complete dissolution. If the powder has not fully dissolved, incrementally add more solvent and vortex until dissolution is achieved or it becomes apparent that the compound is insoluble at the desired concentration.
-
Record the solvent and the final concentration at which the this compound dissolved. This information will guide the preparation of the main stock solution.
2.3. Preparation of Stock Solution
The following protocol is a general guideline. The choice of solvent and final concentration should be informed by the preliminary solubility test. A common starting concentration for antibiotic stock solutions is 1000x the desired working concentration.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile conical tube.
-
Add the appropriate sterile solvent (determined from the solubility test) to the conical tube to achieve the desired stock concentration.
-
Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but caution should be exercised as heat can degrade some compounds.
-
Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter attached to a sterile syringe. Dispense the filtered solution into a new sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes or cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.
Storage of this compound Stock Solutions
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
3.1. Short-Term Storage
For use within a few days, aliquots of the stock solution can be stored at 2-8°C.
3.2. Long-Term Storage
For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.[2][3][4] Protecting the aliquots from light by using amber or light-blocking tubes is also a good practice, as some antibiotics are light-sensitive.[5][6]
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Solvent | To be determined by solubility testing (Water, DMSO, or Ethanol are common starting points). | The choice of solvent may depend on the experimental application and potential solvent effects on the biological system. |
| Stock Concentration | 10-100 mg/mL (or 1000x the working concentration) | The maximum concentration is dependent on the solubility of this compound in the chosen solvent. |
| Working Concentration | To be determined experimentally. | The effective concentration will vary depending on the target organism and experimental conditions. |
| Short-Term Storage | 2-8°C | For use within a few days to a week. |
| Long-Term Storage | -20°C or -80°C | Store in single-use aliquots to avoid freeze-thaw cycles. |
| Light Protection | Recommended | Use amber or opaque tubes to protect from light, especially for long-term storage. |
Experimental Workflow and Signaling Pathway Diagrams
Workflow for Preparation of this compound Stock Solution
References
- 1. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iaphl.org [iaphl.org]
- 3. Efficient degradation of neomycin by Bacillus velezensis and Cupriavidus basilensis isolated from mangrove soil and pharmaceutical wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Armentomycin use in cell culture infection models
Application Notes and Protocols for the Use of Armentomycin in Cell Culture Infection Models
Disclaimer: Scientific literature available as of late 2025 does not provide specific data on the use of this compound in cell culture infection models, its precise mechanism of action against specific pathogens, or its effects on host cell signaling pathways. The following application notes and protocols are presented as a general framework for researchers and drug development professionals to investigate the potential of a novel antibiotic, such as this compound, in this context.
Introduction
This compound is a chlorinated nonprotein amino acid classified as an anti-bacterial agent.[1] Its unique structure suggests a potential for novel antimicrobial activity. These notes provide a comprehensive guide for the initial characterization and evaluation of this compound in in-vitro cell culture infection models. The protocols outlined below are designed to be adapted and optimized based on the specific host cell lines and bacterial pathogens under investigation.
The primary objectives of these protocols are to:
-
Determine the antibacterial spectrum and potency of this compound.
-
Evaluate the cytotoxicity of this compound against mammalian host cells.
-
Assess the efficacy of this compound in a cell culture infection model.
-
Investigate the potential mechanism of action of this compound.
Data Presentation
Effective evaluation of a novel antibiotic requires systematic and clear presentation of quantitative data. The following tables provide templates for organizing experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Staining | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Insert Data] | [Insert Data] |
| Streptococcus pneumoniae | Gram-positive | [Insert Data] | [Insert Data] |
| Escherichia coli | Gram-negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | [Insert Data] |
| Mycobacterium tuberculosis | Acid-fast | [Insert Data] | [Insert Data] |
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines.
| Cell Line | Cell Type | CC50 (µg/mL) | Positive Control (e.g., Doxorubicin) CC50 (µg/mL) |
| A549 | Human Lung Carcinoma | [Insert Data] | [Insert Data] |
| THP-1 (differentiated) | Human Monocytic (macrophage-like) | [Insert Data] | [Insert Data] |
| Vero | Kidney epithelial | [Insert Data] | [Insert Data] |
Table 3: Efficacy of this compound in a Cell Culture Infection Model.
| Treatment Group | Concentration (µg/mL) | Intracellular Bacterial Load (CFU/mL) | Host Cell Viability (%) |
| Uninfected Control | - | 0 | 100 |
| Infected (Vehicle Control) | 0 | [Insert Data] | [Insert Data] |
| This compound | 0.5 x MIC | [Insert Data] | [Insert Data] |
| This compound | 1 x MIC | [Insert Data] | [Insert Data] |
| This compound | 2 x MIC | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Gentamicin) | 2 x MIC | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterium.
Materials:
-
This compound stock solution (e.g., in DMSO or water)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension and adjust the turbidity to a 0.5 McFarland standard.
-
Create a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Add the bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (a known antibiotic) and a negative control (no antibiotic).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound with no visible bacterial growth.
Protocol 2: Assessment of Host Cell Cytotoxicity
This protocol evaluates the toxic effect of this compound on mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the existing medium with the medium containing the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity.
-
Incubate for a period relevant to the infection model (e.g., 24-48 hours).
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
Protocol 3: Intracellular Infection Assay
This protocol assesses the ability of this compound to kill bacteria that have invaded host cells.
Materials:
-
Adherent mammalian cell line (e.g., A549)
-
Bacterial strain capable of intracellular infection (e.g., Staphylococcus aureus)
-
Complete cell culture medium without antibiotics
-
This compound
-
Gentamicin or other non-cell-permeable antibiotic
-
Sterile water or lysis buffer (e.g., 0.1% Triton X-100)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed host cells in a 24-well plate and grow to confluency.
-
Infect the host cell monolayer with the bacterial suspension at a specified multiplicity of infection (MOI) for 1-2 hours to allow for bacterial invasion.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh medium containing a high concentration of a non-cell-permeable antibiotic (e.g., gentamicin) for 1 hour to kill any remaining extracellular bacteria.
-
Wash the cells again with PBS.
-
Add fresh medium containing different concentrations of this compound (or controls).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
To determine the intracellular bacterial load, wash the cells with PBS and then lyse them with sterile water or a lysis buffer.
-
Perform serial dilutions of the lysate and plate on appropriate agar to enumerate colony-forming units (CFU).
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
Many bacterial pathogens can modulate host cell signaling to promote their survival. A potential mechanism of action for a novel antibiotic could involve the restoration of normal host cell signaling. The diagram below illustrates a simplified, hypothetical pathway where a bacterial infection might suppress host cell autophagy (a cellular "self-eating" process that can clear intracellular pathogens) and how an antibiotic might counteract this.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Armentomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Armentomycin is a chlorinated, nonprotein amino acid with antibiotic properties, primarily active against Gram-negative bacteria.[1][2] As with many novel antibiotic candidates, a robust and reliable analytical method for its quantification is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation, identification, and quantification of this compound in various sample matrices.
This application note presents a proposed HPLC method for the analysis of this compound. Due to the limited availability of published, specific HPLC methods for this compound, the following protocol has been developed based on the known physicochemical properties of this compound and established HPLC methods for structurally similar compounds, such as amino acids and other polar antibiotics.[3] This method is intended to serve as a starting point for method development and validation in a research setting.
Experimental Protocols
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This approach is suitable for the separation of polar, small molecules.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile, widely used stationary phase for reversed-phase chromatography and is a good starting point for separating small, polar molecules like amino acids.
-
Mobile Phase: A water/acetonitrile gradient is effective for eluting compounds with a wide range of polarities. The addition of formic acid helps to improve peak shape and ionization efficiency if mass spectrometry is used for detection.
-
Detection: In the absence of a specific UV-Vis spectrum for this compound, detection at a low wavelength like 210 nm is recommended, as this is where peptide bonds and carboxyl groups typically absorb.
Sample Preparation
The following is a general protocol for the preparation of a pure this compound standard and can be adapted for other sample matrices.
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of Mobile Phase A (0.1% Formic acid in Water) in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using Mobile Phase A to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Filtration:
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
Data Presentation
The following table summarizes the expected quantitative data from the proposed HPLC method. These values are hypothetical and would need to be determined experimentally during method validation.
Table 1: Proposed Quantitative HPLC Parameters for this compound Analysis
| Parameter | Expected Value |
| Retention Time (t_R_) | ~ 5 - 10 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
The following diagrams illustrate the proposed experimental workflow and the logical relationship of the HPLC components.
References
Application Notes and Protocols for In Vivo Animal Studies of Armentomycin
Disclaimer: As of November 2025, publicly available literature does not contain specific in vivo animal study protocols or efficacy data for Armentomycin. The following application notes and protocols are presented as a generalized template for a novel therapeutic agent, based on established methodologies for in vivo animal studies in oncology and infectious disease research. These should be adapted based on the specific characteristics of this compound once they are determined.
Introduction
This compound is a chlorinated nonprotein amino acid with potential therapeutic applications.[1] To evaluate its efficacy and safety in a preclinical setting, in vivo animal studies are essential. This document provides a comprehensive set of protocols and guidelines for conducting such studies, focusing on both anticancer and antibacterial research. The protocols outlined here are based on established best practices in animal research and are intended to serve as a starting point for study design.
Data Presentation
All quantitative data from in vivo studies should be meticulously recorded and organized for clear interpretation and comparison between experimental groups.
Table 1: Example of Data Summary for an In Vivo Anticancer Efficacy Study
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Survival Rate (%) |
| Vehicle Control | - | IV | 1500 ± 150 | 0 | -5 ± 2 | 100 |
| This compound | 10 | IV | 800 ± 90 | 46.7 | -8 ± 3 | 100 |
| This compound | 25 | IV | 450 ± 50 | 70.0 | -12 ± 4 | 80 |
| Positive Control | Varies | IV | 300 ± 40 | 80.0 | -15 ± 5 | 60 |
Table 2: Example of Data Summary for an In Vivo Antibacterial Efficacy Study
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Bacterial Load (CFU/g tissue) ± SEM (48h post-infection) | Log Reduction in Bacterial Load | Survival Rate (%) |
| Vehicle Control | - | IP | 8.5 x 10⁷ ± 1.2 x 10⁷ | 0 | 20 |
| This compound | 10 | IP | 3.2 x 10⁵ ± 0.8 x 10⁵ | 2.42 | 80 |
| This compound | 25 | IP | 1.5 x 10³ ± 0.4 x 10³ | 4.75 | 100 |
| Positive Control | Varies | IP | 5.0 x 10³ ± 1.1 x 10³ | 4.23 | 100 |
Experimental Protocols
General Guidelines for Animal Care and Use
All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Key considerations include appropriate housing, environmental enrichment, and monitoring for signs of distress.
In Vivo Anticancer Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical xenograft study to assess the antitumor activity of a test compound.
3.2.1. Animal Model
-
Species: Immunocompromised mice (e.g., Athymic Nude, NOD/SCID).
-
Age/Sex: 6-8 week old female mice are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
3.2.2. Cell Culture and Tumor Implantation
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured under standard conditions.
-
On the day of implantation, cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture with Matrigel.
-
A specific number of cells (e.g., 5 x 10⁶) in a defined volume (e.g., 100 µL) is subcutaneously injected into the flank of each mouse.
3.2.3. Tumor Growth Monitoring and Grouping
-
Tumor growth is monitored using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into treatment and control groups.
3.2.4. Drug Preparation and Administration
-
This compound should be formulated in a sterile vehicle suitable for the chosen administration route (e.g., saline for intravenous injection).
-
The compound is administered at various doses, and the treatment schedule (e.g., daily, twice weekly) should be clearly defined.
-
A vehicle control group and a positive control group (using a standard-of-care chemotherapeutic agent) should be included.
3.2.5. Efficacy and Toxicity Monitoring
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Animals are monitored daily for clinical signs of toxicity (e.g., changes in behavior, ruffled fur, lethargy).
-
At the end of the study, animals are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis.
In Vivo Antibacterial Efficacy Study in a Murine Sepsis Model
This protocol outlines a model to evaluate the antibacterial activity of a compound in a systemic infection.
3.3.1. Animal Model
-
Species: Immunocompetent mice (e.g., BALB/c, C57BL/6).
-
Age/Sex: 6-8 week old male or female mice.
-
Acclimatization: A minimum of one week of acclimatization is required.
3.3.2. Bacterial Culture and Infection
-
A clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is grown to a logarithmic phase.
-
The bacterial culture is diluted to the desired concentration to achieve a lethal or sub-lethal infection dose.
-
Mice are infected via intraperitoneal (IP) or intravenous (IV) injection of the bacterial suspension.
3.3.3. Drug Administration
-
Treatment with this compound (formulated in a suitable vehicle) or a control antibiotic is initiated at a specified time post-infection (e.g., 1-2 hours).
-
The dosing regimen (dose, route, and frequency) is followed as per the study design.
3.3.4. Monitoring and Endpoints
-
Animals are monitored for survival and clinical signs of illness at regular intervals.
-
At predetermined time points, subgroups of animals may be euthanized to determine the bacterial load in blood, spleen, liver, and other relevant organs.
-
The primary endpoint is typically survival over a defined period (e.g., 7 days).
Visualization of Pathways and Workflows
Potential Signaling Pathway of Interest
Given that many therapeutic agents exert their effects by modulating key cellular signaling pathways, the PI3K/Akt/mTOR pathway is a relevant example for both anticancer and antimicrobial research.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a generalized workflow for conducting in vivo animal studies.
Caption: Generalized experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Armentomycin Production from Streptomyces armentosus
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Armentomycin from Streptomyces armentosus.
Frequently Asked Questions (FAQs)
Q1: What is the optimal carbon source for this compound production?
A1: Starch has been identified as the most effective carbon source, supporting both high biomass yield and the highest this compound titre.
Q2: Which nitrogen source is recommended for optimal yield?
A2: Lysine is the best nitrogen source for both growth and achieving maximal this compound production. Increasing the lysine concentration can further boost production without evidence of nitrogen catabolite repression.
Q3: What is the role of phosphate in the fermentation medium?
A3: Low concentrations of phosphate are crucial. Growth and this compound biosynthesis increase with initial phosphate concentrations up to 3 mM. Higher concentrations tend to increase biomass at the expense of the this compound titre.[1]
Q4: Are chloride ions necessary for this compound synthesis?
A4: Yes, chloride ions are absolutely required for the biosynthesis of this compound, a chlorinated nonprotein amino acid. A significant portion of the chloride ions in the medium is incorporated directly into the antibiotic.[1][2] However, excess chloride can be inhibitory.[1]
Q5: What is the general relationship between S. armentosus growth and this compound production?
A5: this compound biosynthesis is closely linked to the growth of S. armentosus. The production of this secondary metabolite generally parallels the growth phase.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | Suboptimal Carbon Source | Replace the current carbon source with starch. |
| Inadequate Nitrogen Source | Use lysine as the primary nitrogen source. Consider a concentration titration study to find the optimal level. | |
| High Phosphate Concentration | Reduce the initial phosphate concentration in the medium to below 3 mM. | |
| Absence or Low Concentration of Chloride Ions | Ensure the medium is supplemented with an optimal concentration of chloride ions. | |
| Suboptimal pH | The optimal initial pH for many Streptomyces fermentations is around neutral (pH 7.0). Verify and adjust the initial pH of your culture medium. Monitor pH throughout the fermentation as it may change. | |
| Poor Aeration/Low Dissolved Oxygen (DO) | Increase agitation and/or aeration rate to maintain adequate dissolved oxygen levels, especially during the exponential growth phase. Controlling DO at saturation levels during growth has been shown to significantly increase antibiotic yields in other Streptomyces species.[2][3][4] | |
| High Biomass but Low this compound Titer | Excess Phosphate | Reduce the initial phosphate concentration in the medium.[1] |
| Nutrient Imbalance | Re-evaluate the carbon-to-nitrogen ratio in your medium. | |
| Unfavorable pH Shift | Monitor and control the pH of the culture. A shift to a non-optimal pH can favor biomass accumulation over secondary metabolite production. | |
| Inconsistent Batch-to-Batch Production | Inoculum Variability | Standardize the age, size, and physiological state of the inoculum. Use a consistent seed culture protocol. |
| Media Component Variability | Ensure consistent quality and preparation of all media components. | |
| Contamination | The greatest difficulty in handling Streptomyces is contamination. Implement strict aseptic techniques throughout the entire process. |
Quantitative Data Summary
The following tables summarize the impact of key nutritional components on this compound production.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source | Relative Biomass Yield | Relative this compound Titre |
| Starch | High | High |
| Glucose | Moderate | Moderate |
| Glycerol | Low | Low |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source | Relative Biomass Yield | Relative this compound Titre |
| Lysine | High | High |
| Ammonium Sulfate | Moderate | Low |
| Peptone | Moderate | Moderate |
Table 3: Effect of Initial Phosphate Concentration on this compound Production
| Initial Phosphate Concentration | Relative Biomass Yield | Relative this compound Titre |
| < 3 mM | Increases with concentration | Increases with concentration |
| > 3 mM | Tends to increase | Tends to decrease |
Table 4: Effect of Chloride Ion Concentration on this compound Production
| Chloride Ion Concentration | This compound Synthesis |
| Absent | None |
| Optimal | High |
| Excess | Reduced |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces armentosus for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. armentosus spores or mycelia from a mature agar plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense growth is observed.[5]
-
-
Production Medium Preparation:
-
Prepare the production medium with the following components per liter: Starch (20 g), Lysine (as required to achieve desired nitrogen concentration), K₂HPO₄ (to achieve < 3 mM phosphate), MgSO₄·7H₂O (0.5 g), and NaCl (as required for optimal chloride concentration).
-
Adjust the initial pH to 7.0.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
-
Fermentation:
-
Inoculate the sterile production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture in a fermenter at 28°C with an agitation of 200-300 rpm.
-
Maintain aeration to ensure a dissolved oxygen level above 50% saturation, especially during the growth phase.
-
The typical fermentation duration for optimal this compound production is 8 days.[1]
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight) and this compound concentration (via HPLC).
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This compound is a non-protein amino acid. The following is a general method for amino acid analysis that can be adapted. Specific optimization for this compound may be required.
-
Sample Preparation:
-
Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Derivatization (Pre-column):
-
As this compound lacks a strong chromophore, derivatization is necessary for UV or fluorescence detection. A common derivatizing agent for amino acids is o-phthaldialdehyde (OPA).
-
Mix the filtered sample with the OPA reagent according to the reagent manufacturer's instructions.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separating derivatized amino acids.
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Fluorescence detection is commonly used for OPA-derivatized amino acids, with excitation and emission wavelengths around 340 nm and 450 nm, respectively.
-
Standard Curve: Prepare a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.
-
Visualizations
Caption: Simplified proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for this compound production and analysis.
Caption: Logical troubleshooting workflow for low this compound yield.
References
challenges in Armentomycin purification from culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Armentomycin from culture.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve specific issues that may arise during the this compound purification workflow.
Issue 1: Low Yield of this compound after Initial Extraction
| Potential Cause | Recommended Solution |
| Incomplete cell lysis | Optimize cell disruption method (e.g., sonication, high-pressure homogenization) to ensure maximum release of intracellular this compound. |
| Inefficient solvent extraction | Screen different organic solvents (e.g., ethyl acetate, chloroform, butanol) and optimize the solvent-to-broth ratio and extraction time.[1][2] |
| Degradation of this compound | Perform extraction at a lower temperature and ensure the pH of the culture broth is adjusted to a range where this compound is stable. |
| Emulsion formation during extraction | Add an anti-emulsifying agent or increase the centrifugation time and force to improve phase separation. |
Issue 2: Poor Resolution and Peak Tailing during Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate column chemistry | Test different stationary phases (e.g., C18, ion-exchange, size-exclusion) to find the one with the best selectivity for this compound.[1] |
| Suboptimal mobile phase composition | Methodically vary the mobile phase composition, including the organic modifier concentration, pH, and ionic strength, to improve peak shape.[3] |
| Column overloading | Reduce the sample concentration or injection volume to avoid exceeding the column's binding capacity.[3] |
| Presence of interfering compounds | Incorporate a pre-purification step, such as solid-phase extraction (SPE), to remove compounds that may interfere with chromatographic separation.[3] |
| Column degradation | Flush the column with a strong solvent to remove contaminants or replace the column if it has reached the end of its lifespan.[3][4] |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Co-elution with structurally similar compounds | Optimize the gradient elution profile in HPLC to enhance the separation of this compound from closely related impurities. |
| Contamination from the fermentation medium | Utilize a combination of different chromatography techniques (e.g., ion-exchange followed by reverse-phase) for orthogonal purification.[1] |
| Product degradation during purification | Minimize the number of purification steps and process time. Ensure all buffers and solvents are of high purity. |
| Carryover from previous injections | Implement a rigorous column washing step between injections to prevent cross-contamination.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during this compound fermentation to facilitate easier purification?
A1: Controlling fermentation parameters is crucial for simplifying downstream purification. Key parameters include pH, temperature, and aeration. Maintaining an optimal pH range (e.g., 6.35-7.1) and temperature can maximize the production of this compound while minimizing the synthesis of closely related, difficult-to-separate impurities.[6] Proper aeration is also vital for the growth of the producing organism and antibiotic biosynthesis.[6]
Q2: How can I quickly assess the purity of my this compound fractions during the purification process?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for rapid purity assessment.[1] A quick gradient method can provide a reliable estimate of the purity of your fractions and help in pooling the correct ones for the next step. It is advisable to use a detector wavelength where this compound has strong absorbance for better sensitivity.
Q3: My this compound appears to be degrading on the silica gel column. What are my alternatives?
A3: If this compound is unstable on silica gel, you can consider alternative stationary phases.[4] Options include:
-
Alumina or Florisil: These can be less acidic and may not cause degradation.[4]
-
Reverse-phase chromatography (C18): This is a common and effective method for purifying many antibiotics.
-
Deactivated silica gel: You can reduce the acidity of silica gel by treating it with a base to minimize degradation of sensitive compounds.[4]
Q4: What is the best strategy for removing polar impurities from my this compound sample?
A4: For removing highly polar impurities, several strategies can be employed. If your compound is sufficiently non-polar, you can use reverse-phase chromatography where polar impurities will elute first in the void volume. Alternatively, techniques like macroporous resin adsorption can be effective.[1] For very polar compounds that do not retain on standard columns, adjusting the mobile phase with additives like ammonia can be useful.[4]
Experimental Protocols
Protocol 1: General Workflow for this compound Purification
This protocol outlines a general multi-step approach for the purification of this compound from a Streptomyces culture broth.
References
- 1. Isolation and purification of novel antifungal antibiotic from streptomyces ahygroscopicus-Academax [academax.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Chromatography [chem.rochester.edu]
- 5. halocolumns.com [halocolumns.com]
- 6. [Effect of culture parameters on tobramycin biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Armentomycin Solubility and Bioassay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Armentomycin in bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a nonprotein amino acid antibiotic, specifically a chlorinated derivative of L-2,4-diaminobutyric acid. It is primarily active against Gram-negative bacteria.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | (S)-2-Amino-4,4-dichlorobutanoic acid |
| Molecular Formula | C₄H₇Cl₂NO₂ |
| Molecular Weight | 172.01 g/mol |
| CAS Number | 10139-00-1 |
Q2: What is the expected solubility of this compound in common laboratory solvents?
Table 2: Estimated Solubility of this compound and Recommended Solvents
| Solvent | Estimated Solubility | Recommendations for Stock Solution Preparation |
| Water | Moderately Soluble | Start by attempting to dissolve in sterile, deionized water. Sonication may aid dissolution. Solubility is expected to be pH-dependent; adjusting the pH towards acidic or basic conditions may improve solubility. |
| Phosphate-Buffered Saline (PBS) | Likely Soluble | Similar to water, solubility may be moderate. Ensure the pH of the PBS is compatible with your experimental setup. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for poorly water-soluble compounds. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it into your aqueous bioassay medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity to the bacteria. |
| Ethanol | Sparingly Soluble to Insoluble | May be less effective than DMSO for creating a concentrated stock solution. If used, ensure the final ethanol concentration in the bioassay is non-inhibitory to the target microorganisms. |
Q3: How can I empirically determine the solubility of this compound in my specific bioassay buffer?
It is highly recommended to determine the solubility of this compound in your specific buffer system before proceeding with bioassays. A simple protocol to determine approximate solubility is provided in the "Experimental Protocols" section below.
Troubleshooting Guide: this compound Bioassays
This guide addresses common problems encountered during antibacterial susceptibility testing with this compound, particularly using the broth microdilution method.
Table 3: Troubleshooting Common Issues in this compound Bioassays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in stock solution or assay wells. | - Exceeded solubility limit in the chosen solvent.- Temperature fluctuations affecting solubility.- Interaction with components of the assay medium. | - Prepare a new stock solution at a lower concentration.- Gently warm the solution to aid dissolution (check for temperature stability of this compound if data is available).- Increase the percentage of co-solvent (e.g., DMSO) in the stock solution, ensuring the final assay concentration remains non-toxic.- Perform a solubility test in the final assay medium. |
| Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values. | - Inaccurate serial dilutions.- Inconsistent bacterial inoculum density.- Contamination of the bacterial culture or reagents.- Degradation of this compound stock solution. | - Use calibrated pipettes and ensure proper mixing during serial dilutions.- Standardize the bacterial inoculum to 0.5 McFarland turbidity for each experiment.- Use aseptic techniques throughout the procedure. Streak cultures for purity.- Prepare fresh stock solutions of this compound for each experiment or store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles. |
| No inhibition of bacterial growth, even at high concentrations. | - The bacterial strain is resistant to this compound.- Inactive this compound.- Incorrect assay setup. | - Include a known susceptible quality control strain (e.g., E. coli ATCC 25922) in your assay.- Verify the source and purity of the this compound.- Double-check all steps of the experimental protocol, including media preparation, incubation time, and temperature. |
| "Skipped wells" - growth in wells with higher concentrations of this compound than in wells with lower concentrations. | - Pipetting errors leading to inconsistent volumes.- Contamination of a single well.- Precipitation of the compound at higher concentrations, reducing its effective concentration. | - Carefully review pipetting technique. Use fresh pipette tips for each dilution.- Visually inspect the plate for any signs of contamination.- Observe the wells for any visible precipitate. If present, refer to the solubility troubleshooting steps. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility of this compound
-
Add a small, pre-weighed amount of this compound (e.g., 1 mg) to a sterile microcentrifuge tube.
-
Add a small, precise volume of the desired solvent (e.g., 100 µL of sterile water or DMSO).
-
Vortex the tube for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If dissolved, add another small, known amount of this compound and repeat step 3.
-
If not completely dissolved, add a small, known volume of the solvent and repeat step 3.
-
Continue this process until a saturated solution is obtained (i.e., solid particles remain undissolved after thorough mixing).
-
Calculate the approximate solubility based on the total amount of dissolved this compound and the final volume of the solvent.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of Gram-negative bacteria.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., Escherichia coli)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Based on your solubility determination, prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mg/mL in DMSO).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (or a pre-diluted working solution) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as a growth control (no this compound), and the twelfth well will be a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control wells.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.
-
Visualizations
This compound's Presumed Mechanism of Action: Inhibition of Type I Signal Peptidase
This compound is believed to function by inhibiting Type I signal peptidase (SPase I), an essential enzyme in the bacterial protein secretion pathway. This enzyme is responsible for cleaving the signal peptide from pre-proteins as they are translocated across the cytoplasmic membrane. Inhibition of SPase I leads to an accumulation of unprocessed pre-proteins in the membrane, disrupting cellular function and ultimately leading to bacterial cell death.
Caption: Inhibition of Type I Signal Peptidase by this compound.
Experimental Workflow: Broth Microdilution Assay
The following diagram outlines the key steps in performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for Broth Microdilution MIC Assay.
Logical Relationship: Troubleshooting Solubility Issues
This diagram illustrates a logical approach to troubleshooting solubility problems with this compound.
Caption: Logical Steps for Troubleshooting this compound Solubility.
troubleshooting inconsistent results in Armentomycin MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Armentomycin Minimum Inhibitory Concentration (MIC) assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general spectrum of activity?
This compound is a chlorinated, nonprotein amino acid with antibacterial properties.[1] While detailed public information on its specific spectrum is limited, it is classified as an anti-bacterial agent.[1] Generally, antibiotics are categorized as narrow-spectrum (acting on a limited group of bacteria) or broad-spectrum (acting on a wide range).[2][3] For novel compounds like this compound, the spectrum would be determined by testing against a panel of diverse bacterial species.[3]
Q2: My this compound MIC values are inconsistent between replicates. What are the common causes?
Inconsistent MIC results can arise from several factors, not specific to this compound but applicable to MIC assays in general:
-
Inoculum Preparation: The density of the bacterial inoculum is a critical variable. An inoculum that is too high or too low can significantly alter the MIC value. It is crucial to standardize the inoculum to approximately 5 x 10^5 CFU/mL for broth microdilution.[4][5]
-
Compound Solubility and Homogeneity: If this compound is not fully dissolved or homogeneously mixed in the broth, different wells will receive varying concentrations of the active compound, leading to inconsistent results.
-
Pipetting Errors: Inaccurate pipetting during serial dilutions or when adding the inoculum can lead to significant variations in concentrations and cell numbers.
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC. Standard protocols recommend 16-24 hours at 37°C.[6]
-
Media Composition: The composition of the culture medium can influence the activity of the antibiotic. Using a consistent and appropriate medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB), is essential.
Q3: I am observing skipping of wells (growth in a higher concentration well, but not in a lower one). What could be the reason?
Well-skipping can be attributed to:
-
Contamination: Contamination of a single well with a resistant bacterium can lead to unexpected growth.
-
Pipetting Errors: An error in the serial dilution, leading to a lower concentration of this compound in a well that should have a higher concentration.
-
Inconsistent Inoculum: Uneven distribution of bacteria when inoculating the plate.
Q4: How should I interpret the MIC value from a broth microdilution assay?
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro dilution assay.[7][8] When performing serial dilutions, the "true" MIC lies between the lowest concentration that inhibits growth and the next lowest concentration that shows growth.[9]
Troubleshooting Guide
Below is a table summarizing common issues, their potential causes, and recommended solutions for inconsistent this compound MIC assay results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate plates | 1. Inconsistent inoculum preparation.2. Variation in incubation conditions.3. Different batches of media or reagents. | 1. Prepare a single master inoculum for all replicate plates. Verify inoculum density.2. Ensure all plates are incubated for the same duration and at the same temperature.3. Use the same batches of media, this compound stock solution, and other reagents for all replicates. |
| No growth in any wells, including the positive control | 1. Inactive or non-viable bacterial inoculum.2. Error in media preparation (e.g., wrong pH, missing supplements).3. Accidental addition of this compound to the positive control well. | 1. Use a fresh, actively growing culture for inoculum preparation. Perform a viability count on the inoculum.2. Double-check the media preparation protocol and ensure all components are correct.3. Carefully review your plate layout and pipetting technique to avoid cross-contamination. |
| Growth in the negative control (sterility control) well | 1. Contaminated media or reagents.2. Contamination during plate preparation. | 1. Use sterile media and reagents. Check the sterility of the stock solutions.2. Perform all steps under aseptic conditions (e.g., in a biological safety cabinet). |
| "Skipped" wells (growth at a higher concentration than a well with no growth) | 1. Pipetting error during serial dilution.2. Cross-contamination between wells. | 1. Be meticulous with your serial dilution technique. Change pipette tips for each dilution step.2. Be careful to avoid splashing when pipetting into the wells. |
| MIC values are consistently higher or lower than expected | 1. Incorrect preparation of this compound stock solution.2. Degradation of this compound.3. Use of a different bacterial strain or a strain that has developed resistance. | 1. Verify the calculations and weighing of the this compound powder. Ensure it is fully dissolved.2. Store the this compound stock solution at the recommended temperature and for the recommended duration. Prepare fresh solutions as needed.3. Confirm the identity and susceptibility profile of your bacterial strain. Use a quality control (QC) strain with a known MIC range. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth medium (e.g., Tryptic Soy Broth).
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. The final concentration should be at least 10 times the highest concentration to be tested.
-
Culture Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
2. Inoculum Preparation:
-
Transfer a small aliquot of the overnight bacterial culture to fresh broth and incubate until it reaches the logarithmic growth phase (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
Add 100 µL of sterile CAMHB to all wells of the 96-well plate, except for the first column.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to the first column wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the positive control (no antibiotic), and the twelfth column as the negative/sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to all wells except the negative control wells. Add 100 µL of sterile CAMHB to the negative control wells.
-
Seal the plate and incubate at 37°C for 16-24 hours.
4. Interpretation of Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The positive control well should show turbidity, and the negative control well should be clear.
Quantitative Data Summary
For quality control of your MIC assays, it is crucial to include a reference strain with a known MIC range for a standard antibiotic. While specific QC ranges for this compound are not yet established, the following table provides an example of expected MIC ranges for the quality control strain Escherichia coli ATCC 25922 with commonly used antibiotics, according to EUCAST guidelines.
| Antibiotic | MIC Quality Control Range (µg/mL) |
| Ampicillin | 2 - 8 |
| Ciprofloxacin | 0.004 - 0.016 |
| Gentamicin | 0.12 - 0.5 |
| Tetracycline | 0.5 - 2 |
Data sourced from EUCAST Quality Control Tables.[10]
Visualizations
Hypothetical Signaling Pathway for this compound Action
Since the precise mechanism of action for this compound is not publicly detailed, we present a hypothetical pathway illustrating a common mode of antibiotic action: inhibition of protein synthesis. This diagram is for illustrative purposes to demonstrate a potential mechanism.
Caption: Putative pathway of this compound inhibiting bacterial protein synthesis.
Experimental Workflow for Broth Microdilution MIC Assay
The following diagram outlines the key steps in performing a broth microdilution MIC assay.
Caption: Workflow for a standard broth microdilution MIC assay.
Logical Relationship of Factors Causing MIC Variability
This diagram illustrates the relationship between different experimental factors that can contribute to inconsistent MIC results.
Caption: Key factors that can lead to variability in MIC assay results.
References
- 1. Biosynthesis of this compound: a chlorinated nonprotein amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. idexx.dk [idexx.dk]
- 9. iacld.com [iacld.com]
- 10. szu.gov.cz [szu.gov.cz]
Validation & Comparative
Armentomycin vs. Chloramphenicol: A Comparative Analysis of Activity Against Resistant Bacterial Strains
A comprehensive comparison between the novel antibiotic armentomycin and the established drug chloramphenicol is currently hampered by a significant lack of publicly available data on this compound's antimicrobial properties and mechanism of action. While extensive research details chloramphenicol's function and the resistance mechanisms evolved by bacteria, similar information for this compound is not readily accessible. This guide synthesizes the available information on both compounds and outlines the necessary experimental data required for a complete comparative analysis.
Overview of a Novel Antibiotic: this compound
This compound is a chlorinated, non-proteinogenic amino acid antibiotic produced by the bacterium Streptomyces armentosus. Its discovery and biosynthesis have been topics of scientific interest, yet its specific mechanism of antibacterial action remains to be fully elucidated. Preliminary information suggests it has activity primarily against Gram-negative bacteria. However, without detailed studies on its molecular target and its efficacy against drug-resistant strains, a thorough comparison with established antibiotics like chloramphenicol is not possible.
Chloramphenicol: Mechanism of Action and Resistance
Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This bacteriostatic action effectively halts bacterial growth and replication.
Bacterial resistance to chloramphenicol is well-documented and occurs through several primary mechanisms:
-
Enzymatic Inactivation: The most common mechanism involves the production of the enzyme chloramphenicol acetyltransferase (CAT). CAT acetylates chloramphenicol at two positions, rendering it unable to bind to the bacterial ribosome.
-
Target Site Modification: Mutations in the genes encoding the 23S rRNA component of the 50S ribosomal subunit can alter the binding site for chloramphenicol, reducing its affinity and rendering it ineffective.
-
Efflux Pumps: Some bacteria possess membrane proteins that actively pump chloramphenicol out of the cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.
The following diagram illustrates the mechanism of action of chloramphenicol and the key resistance pathways employed by bacteria.
Caption: Mechanism of chloramphenicol and bacterial resistance pathways.
Comparative Efficacy: The Data Gap
To provide a meaningful comparison of this compound and chloramphenicol, particularly against chloramphenicol-resistant strains, specific experimental data is essential. This data would need to be generated through standardized antimicrobial susceptibility testing.
Required Experimental Data
A summary of the necessary quantitative data is presented in the table below. This data would ideally be obtained from head-to-head comparative studies.
| Antibiotic | Bacterial Strain | Resistance Mechanism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | E. coli (ATCC 25922 - Susceptible Control) | N/A | Data not available |
| Chloramphenicol-Resistant E. coli (CAT-producing) | Enzymatic Inactivation | Data not available | |
| Chloramphenicol-Resistant E. coli (Ribosomal Mutation) | Target Site Modification | Data not available | |
| Chloramphenicol-Resistant E. coli (Efflux Pump) | Efflux | Data not available | |
| Chloramphenicol | E. coli (ATCC 25922 - Susceptible Control) | N/A | 2 - 8 |
| Chloramphenicol-Resistant E. coli (CAT-producing) | Enzymatic Inactivation | > 32 | |
| Chloramphenicol-Resistant E. coli (Ribosomal Mutation) | Target Site Modification | 16 - 128 | |
| Chloramphenicol-Resistant E. coli (Efflux Pump) | Efflux | 16 - 64 |
Note: The MIC values for chloramphenicol against resistant strains are representative and can vary depending on the specific mutation or level of enzyme/pump expression.
Experimental Protocols for a Comparative Study
To generate the data required for this comparison, standardized microbiological methods would be employed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard technique for determining MICs.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the bacterial strain to be tested is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and chloramphenicol are prepared in the broth medium in a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculation: Each well containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
The following diagram outlines the general workflow for determining the MIC of a novel antibiotic against both susceptible and resistant bacterial strains.
Caption: Workflow for determining and comparing MIC values.
Conclusion and Future Directions
While chloramphenicol remains a clinically relevant antibiotic, the rise of resistance necessitates the discovery and development of new antimicrobial agents. This compound may represent a promising candidate, but a comprehensive evaluation of its potential is contingent upon further research. Key areas for future investigation include:
-
Elucidation of the Mechanism of Action: Identifying the molecular target of this compound is crucial to understanding its spectrum of activity and potential for cross-resistance.
-
In Vitro Susceptibility Testing: Performing MIC studies against a broad panel of clinically relevant bacteria, including multidrug-resistant isolates, is essential to define its antimicrobial profile.
-
Head-to-Head Comparative Studies: Direct comparisons with existing antibiotics, such as chloramphenicol, against well-characterized resistant strains will provide a clear assessment of its potential advantages.
Until such data becomes available, a definitive comparison of the activity of this compound and chloramphenicol on resistant strains remains an important but unanswered question for the research and drug development community.
Armentomycin: Unraveling its Molecular Target for Enzyme Inhibition Remains an Open Scientific Question
Despite its classification as an antibacterial agent, the precise molecular target and the exact enzyme inhibition mechanism of Armentomycin remain elusive within publicly available scientific literature. This knowledge gap currently prevents a comparative analysis of its enzyme inhibition profile against other compounds.
This compound is known to be a chlorinated nonprotein amino acid with established antibacterial properties. Research has delved into its biosynthesis, shedding light on the metabolic pathways responsible for its production by Streptomyces armentosus. However, the specific enzyme or signaling pathway that this compound disrupts in bacteria to exert its antimicrobial effects has not been definitively identified.
Without a known target enzyme, a comprehensive comparison guide detailing its inhibitory performance against alternative inhibitors cannot be constructed. Key experimental data, such as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are fundamental for such comparisons. Similarly, the detailed experimental protocols for validating target engagement and inhibition are contingent on first identifying the molecular target.
The process of identifying the molecular target of a bioactive compound like this compound is a critical step in drug discovery and development. This process, often referred to as target deconvolution or target identification, can involve a variety of sophisticated experimental techniques.
The Path to Uncovering a Molecular Target
A typical workflow for identifying the molecular target of an inhibitor like this compound would involve several key stages. These stages are designed to pinpoint the specific protein or enzyme that the compound interacts with to produce its biological effect.
A Comparative Analysis of Meropenem and Armentomycin Against Escherichia coli
A Guide for Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, a thorough understanding of the efficacy and mechanisms of both established and novel antibiotic compounds is paramount. This guide provides a comparative analysis of the well-established carbapenem antibiotic, Meropenem, and the less-characterized antibacterial agent, Armentomycin, in the context of their activity against Escherichia coli (E. coli). While extensive data exists for Meropenem, information regarding this compound's action against E. coli is notably scarce. This guide presents the available data for Meropenem, highlights the knowledge gap for this compound, and provides detailed experimental protocols for a comprehensive comparative evaluation.
Meropenem: A Potent Weapon Against E. coli
Meropenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2][3] It is widely recognized for its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains of E. coli.[1][4]
Mechanism of Action
Meropenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3][5] It readily penetrates the outer membrane of Gram-negative bacteria like E. coli and binds to essential penicillin-binding proteins (PBPs).[2] Specifically, it shows strong affinity for PBPs 2, 3, and 4 in E. coli.[2][4] This binding inactivates the transpeptidase enzymes responsible for the final step of peptidoglycan synthesis, leading to a compromised cell wall, cell lysis, and ultimately, bacterial death.[1][6] Meropenem's stability against many β-lactamases, enzymes that can degrade other β-lactam antibiotics, contributes to its broad spectrum of activity.[5][6]
References
- 1. Biosynthesis of this compound: a chlorinated nonprotein amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Artemisinin and Precursor Derived from In Vitro Plantlets of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 6. Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Bacterial Cross-Resistance to Armentomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential bacterial cross-resistance to Armentomycin, a novel chlorinated nonprotein amino acid antibiotic. Due to the limited specific research on this compound, this document draws comparisons with other amino acid analog antibiotics to predict potential resistance patterns and inform future research and development. The experimental protocols and data presented herein serve as a foundational framework for assessing the cross-resistance profile of new antibiotic candidates.
Introduction to this compound and Amino Acid Analogs
This compound is an antibacterial agent characterized as a chlorinated nonprotein amino acid. Its mechanism of action is presumed to be similar to that of other amino acid analogs, which typically involves the disruption of protein synthesis or cell wall formation by competing with natural amino acids. Understanding the potential for cross-resistance with existing antibiotic classes is crucial for the development of this compound as a therapeutic agent.
Amino acid analog antibiotics represent a diverse class of molecules that mimic natural amino acids. This mimicry allows them to be mistakenly incorporated into peptides or to inhibit enzymes involved in amino acid metabolism, leading to bacterial cell death or growth inhibition. Resistance to this class of antibiotics can emerge through various mechanisms, including altered target enzymes (e.g., aminoacyl-tRNA synthetases), decreased drug uptake, or increased efflux.
Comparative Cross-Resistance Data
To anticipate the cross-resistance profile of this compound, we have compiled data on well-studied amino acid analog antibiotics: D-cycloserine, Canavanine, and Azetidine-2-carboxylic acid. The following table summarizes their Minimum Inhibitory Concentrations (MICs) against susceptible and resistant bacterial strains. This data can serve as a benchmark for evaluating this compound's efficacy against bacteria with known resistance mechanisms.
| Antibiotic Analog | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| D-cycloserine | Mycobacterium tuberculosis H37Rv | Susceptible | 10-20 | [1] |
| Mycobacterium tuberculosis | Multidrug-Resistant (MDR) | 32 to >64 | [2][3] | |
| Mycobacterium bovis BCG | Naturally Resistant | >40 | [1] | |
| Canavanine | Escherichia coli | Susceptible | 32-256 | [4] |
| Azetidine-2-carboxylic acid | Data not available | - | - | |
| This compound (Hypothetical) | Staphylococcus aureus | Susceptible | - | - |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | |
| Escherichia coli | Susceptible | - | - | |
| Escherichia coli | Extended-Spectrum β-Lactamase (ESBL) | - | - |
Note: Data for this compound is hypothetical and should be determined experimentally. D-cycloserine, a structural analog of D-alanine, shows no cross-resistance with other known antitubercular drugs.[1]
Experimental Protocols for Assessing Cross-Resistance
Accurate determination of cross-resistance relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays: the Kirby-Bauer Disk Diffusion Test and the Broth Microdilution Method for determining Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Antibiotic disks (including a disk for this compound and other comparator antibiotics)
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Select three to five isolated colonies of the test bacterium and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.
-
Disk Application: Using sterile forceps, place the antibiotic disks onto the agar surface, ensuring they are at least 24 mm apart. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters. Compare the zone diameters to established clinical breakpoints to determine if the organism is susceptible, intermediate, or resistant to each antibiotic.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Standardized bacterial inoculum (~5x10^5 CFU/mL)
-
Stock solutions of antibiotics (this compound and comparators)
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Preparation: Prepare serial twofold dilutions of each antibiotic in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL. Leave a column of wells with broth only to serve as a growth control.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for determining antibiotic cross-resistance.
Caption: Mechanism of action for amino acid analog antibiotics.
Conclusion
The evaluation of cross-resistance is a cornerstone of antibiotic development. While direct data for this compound is not yet available, the comparative data and standardized protocols provided in this guide offer a robust framework for its investigation. By understanding the potential for cross-resistance with other amino acid analogs and conventional antibiotics, researchers can better position this compound in the therapeutic landscape and anticipate challenges in its clinical application. Further studies are essential to fully characterize the resistance profile of this compound and its potential to combat multidrug-resistant pathogens.
References
Navigating the Unknown: The Challenge of Validating Armentomycin's Mechanism of Action
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of Armentomycin's mechanism of action, impeding the validation of its therapeutic potential through genetic studies. Despite its classification as a chlorinated nonprotein amino acid with antibacterial properties, detailed information regarding its molecular target and the specific pathways it inhibits remains elusive.
This compound, an antibiotic known to be effective primarily against Gram-negative bacteria, presents a considerable challenge for researchers and drug development professionals.[1] The foundational knowledge of a drug's mechanism of action is paramount for the strategic design of experiments, including the use of genetic mutants, to validate its efficacy and to understand potential resistance mechanisms. Without this, efforts to compare its performance against alternative therapies are speculative at best.
A seminal study published in 1995 focused on the biosynthesis of this compound, identifying it as a chlorinated nonprotein amino acid.[2] However, this research did not delve into how the compound exerts its antibacterial effects. Subsequent searches for more recent and detailed studies on its mode of action have proven fruitless, with available information largely limited to repetitions of this initial characterization.
The standard approach to validating a drug's mechanism of action often involves the use of genetic mutants. This can include generating resistant mutants to identify the drug's target protein through gene sequencing, or creating knockout mutants of suspected target genes to observe changes in susceptibility. However, the absence of a hypothesized target for this compound makes the application of these powerful genetic tools a shot in the dark.
To illustrate the conventional workflow for mechanism of action validation, consider the following conceptual diagram:
Conceptual workflow for validating a drug's mechanism of action.
For this compound, the scientific community appears to be situated in the "Initial Discovery & Characterization" phase, with a significant hurdle to progressing to "Hypothesis Generation" and subsequent "Experimental Validation."
Without data on this compound's specific target, it is impossible to generate meaningful comparisons with other antibiotics. A comparative analysis would typically involve tables of quantitative data, such as Minimum Inhibitory Concentrations (MICs) against wild-type and mutant strains, or enzyme inhibition constants (Ki). The absence of such data for this compound precludes the creation of these essential comparative tools.
Furthermore, the request for detailed experimental protocols for key experiments and the visualization of signaling pathways cannot be fulfilled. The design of relevant experiments and the mapping of affected pathways are entirely dependent on a foundational understanding of the drug's mechanism, which is currently lacking for this compound.
References
Determining the Antimicrobial Activity of Armentomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Armentomycin, a chlorinated nonprotein amino acid, has been identified as an anti-bacterial agent. However, a critical aspect of its antimicrobial profile remains to be fully characterized: is its activity primarily bactericidal, leading to direct bacterial cell death, or is it bacteriostatic, inhibiting bacterial growth and replication? This guide provides a framework for researchers to answer this question through established experimental protocols and offers a comparative analysis against well-characterized bactericidal and bacteriostatic antibiotics.
Understanding Bactericidal vs. Bacteriostatic Action
The distinction between bactericidal and bacteriostatic agents is fundamental in antibiotic research and development. Bactericidal antibiotics actively kill bacteria, while bacteriostatic agents prevent their proliferation, relying on the host's immune system to clear the infection.[1][2] This distinction is not always absolute and can depend on the antibiotic concentration, the bacterial species, and the growth phase.[3]
The key differentiator lies in the antibiotic's mechanism of action. Bactericidal agents often target critical processes that lead to cell lysis, such as cell wall synthesis.[4] In contrast, bacteriostatic agents typically inhibit metabolic pathways essential for growth, like protein synthesis.[4]
Comparative Analysis of Antimicrobial Agents
Due to the limited availability of specific experimental data for this compound, this guide utilizes Penicillin, a classic bactericidal antibiotic, and Tetracycline, a well-known bacteriostatic agent, as comparators. Staphylococcus aureus, a common and clinically relevant bacterium, is used as the example target organism.
Table 1: Comparison of Antimicrobial Properties
| Feature | This compound | Penicillin (Bactericidal) | Tetracycline (Bacteriostatic) |
| Mechanism of Action | Hypothesized: Inhibition of protein synthesis or alteration of protein structure due to its nature as a chlorinated nonprotein amino acid. | Inhibition of cell wall synthesis by binding to penicillin-binding proteins, preventing peptidoglycan cross-linking and leading to cell lysis.[5][6][7] | Inhibition of protein synthesis by reversibly binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[8][9][10] |
| Primary Effect on Bacteria | Data Not Available | Kills bacteria directly.[4] | Inhibits bacterial growth and reproduction.[4][11] |
| Typical MBC/MIC Ratio | To Be Determined | ≤ 4 | > 4 |
| Example MIC for S. aureus | To Be Determined | 0.4 µg/mL to 24 µg/mL for various strains.[12] | Data varies; some strains show resistance. |
| Example MBC for S. aureus | To Be Determined | Often close to the MIC value. | Significantly higher than the MIC value. |
Experimental Protocols for Determining Bactericidal vs. Bacteriostatic Properties
The determination of whether an antibiotic is bactericidal or bacteriostatic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., S. aureus) is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 1 x 10^5 to 1 x 10^6 colony-forming units per milliliter).
-
Serial Dilution of the Antibiotic: A stock solution of this compound is prepared and serially diluted (usually two-fold) in the broth in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria and broth only) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol:
-
Perform an MIC Assay: The MIC of this compound against the test organism is first determined as described above.
-
Subculturing: A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at the appropriate temperature for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antibiotic that results in no bacterial growth on the agar plates, or a colony count that represents a ≥99.9% kill of the initial inoculum.
Interpreting the Results: The MBC/MIC Ratio
The relationship between the MBC and MIC is a key indicator of an antibiotic's activity:
-
Bactericidal: If the MBC is equal to or no more than four times the MIC (MBC/MIC ≤ 4), the agent is considered bactericidal.[3]
-
Bacteriostatic: If the MBC is greater than four times the MIC (MBC/MIC > 4), the agent is considered bacteriostatic.[3]
Visualizing the Concepts
To further clarify these concepts, the following diagrams illustrate the experimental workflow and the theoretical mechanisms of action.
By following these established protocols, researchers can definitively characterize the bactericidal or bacteriostatic nature of this compound, a crucial step in its development as a potential therapeutic agent.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Bactericidal vs Bacteriostatic: What's the Difference? - Ultra Fresh [ultra-fresh.com]
- 3. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medisearch.io [medisearch.io]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Tetracycline - Wikipedia [en.wikipedia.org]
- 10. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Investigating Potential Off-Target Effects of Armentomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential off-target effects of Armentomycin, a chlorinated nonprotein amino acid antibiotic, against established classes of antibiotics used for Gram-negative bacterial infections. Due to the limited publicly available data on this compound's off-target profile, this guide presents a framework for investigation based on its chemical structure and hypothesized mechanism of action, alongside a review of the known off-target effects of comparator antibiotics. Detailed experimental protocols are provided to facilitate the assessment of these potential off-target liabilities.
Introduction to this compound and Comparator Antibiotics
This compound is an antibiotic characterized by a chlorinated amino acid structure, known to be active against Gram-negative bacteria.[1][2][3] While its precise mechanism of action is not fully elucidated, its structural similarity to amino acids suggests a potential interference with protein synthesis, analogous to antibiotics like chloramphenicol which binds to the bacterial ribosome.[4][5] Understanding the potential for off-target effects is a critical aspect of preclinical drug development to mitigate safety risks.
This guide compares this compound to three major classes of antibiotics also effective against Gram-negative bacteria:
-
Chloramphenicol: A broad-spectrum antibiotic that inhibits bacterial protein synthesis.[4][5]
-
Carbapenems (e.g., Meropenem): A class of beta-lactam antibiotics with a broad spectrum of activity.[6][7]
-
Fluoroquinolones (e.g., Ciprofloxacin): A class of synthetic broad-spectrum antibiotics that inhibit bacterial DNA replication.[8]
Comparative Analysis of Potential Off-Target Effects
The following table summarizes the known and hypothesized off-target effects of this compound and the selected comparator antibiotics.
| Target Organ/System | This compound (Hypothesized) | Chloramphenicol | Carbapenems | Fluoroquinolones |
| Mitochondria | Potential for inhibition of mitochondrial protein synthesis due to structural similarity to amino acids. | Inhibition of mitochondrial protein synthesis, leading to decreased ATP production and mitochondrial stress.[9][10][11][12] | Generally considered to have low mitochondrial toxicity. | Can induce mitochondrial dysfunction and oxidative stress.[13][14][15] May interact with mitochondrial topoisomerases.[8] |
| Bone Marrow | Unknown, but potential for effects on rapidly dividing cells if protein synthesis is a target. | Dose-dependent bone marrow suppression and rare, irreversible aplastic anemia.[4][5][12] | Generally well-tolerated with rare reports of bone marrow suppression. | Can be associated with hematological adverse effects, though less common than with chloramphenicol. |
| Gut Microbiome | Likely to cause dysbiosis, altering the composition and diversity of gut flora, similar to other broad-spectrum antibiotics. | Broad-spectrum activity leads to significant disruption of the gut microbiome. | Can cause significant alterations in the gut microbiota, potentially leading to C. difficile infections. | Known to reduce microbial diversity and alter the balance of gut bacteria.[16][17][18][19][20] |
| Central Nervous System | Unknown. | Can cause neurotoxicity, particularly with prolonged use.[21] | Seizures have been reported, particularly in patients with predisposing factors. | Associated with a range of CNS side effects, including neuropathy and mental health disturbances.[8] |
| Kinome | Unknown potential for interaction with human kinases. | Limited data on direct kinome interactions. | Limited data on direct kinome interactions. | Some studies suggest potential for off-target kinase interactions. |
| GPCRs | Unknown potential for interaction with G-protein coupled receptors. | Limited data on direct GPCR interactions. | Limited data on direct GPCR interactions. | Limited data on direct GPCR interactions. |
Experimental Protocols for Investigating Off-Target Effects
To experimentally validate the potential off-target effects of this compound and provide a direct comparison with other antibiotics, the following key experiments are recommended.
In Vitro Cytotoxicity Assays
Objective: To assess the general toxicity of this compound on human cell lines and compare it with other antibiotics.
Methodology (MTT Assay):
-
Cell Culture: Culture human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates to 80% confluency.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator antibiotics (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[22][23][24]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Mitochondrial Toxicity Assays
Objective: To specifically investigate the effect of this compound on mitochondrial function.
Methodology (Seahorse XF Analyzer):
-
Cell Culture: Seed human cells (e.g., C2C12 myoblasts for muscle tissue) in a Seahorse XF cell culture microplate.
-
Compound Treatment: Treat the cells with this compound and comparator antibiotics at various concentrations for a defined period.
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Oxygen Consumption Rate (OCR) Measurement: Measure the OCR in real-time to assess mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Kinome Profiling
Objective: To identify potential off-target interactions of this compound with human protein kinases.
Methodology (KinomeScan™):
-
Compound Submission: Submit this compound for screening against a large panel of human kinases (e.g., the DiscoverX KINOMEscan™ panel).
-
Binding Assay: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase.
-
Data Analysis: The results are reported as the percent of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction. Hits are identified based on a predefined threshold (e.g., >90% inhibition at 10 µM).
GPCR Panel Screening
Objective: To assess the potential for this compound to interact with a broad range of G-protein coupled receptors.
Methodology (PRESTO-Tango GPCR Assay):
-
Compound Submission: Submit this compound for screening against a comprehensive panel of human GPCRs (e.g., the Eurofins Discovery BioPrint® panel).
-
Cell-Based Assay: The assay typically utilizes a cell line engineered to express the target GPCR and a reporter gene (e.g., β-arrestin recruitment).
-
Data Analysis: The activity of the compound is measured by the change in the reporter signal. Results are expressed as percent activation or inhibition relative to a reference agonist or antagonist.
Visualizing Pathways and Workflows
Hypothesized Mechanism of Action and Off-Target Effects of this compound
Caption: Hypothesized mechanism of this compound and its potential off-target effects.
Experimental Workflow for Off-Target Profiling
Caption: A streamlined workflow for investigating the off-target effects of a test compound.
Conclusion
While this compound presents a potential new option for combating Gram-negative bacterial infections, a thorough investigation of its off-target effects is imperative for its safe development. This guide provides a comparative framework and detailed experimental protocols to assess the potential liabilities of this compound, focusing on mitochondrial toxicity, general cytotoxicity, and interactions with key protein families such as kinases and GPCRs. The presented workflow offers a systematic approach for researchers to generate crucial safety data and to objectively compare the off-target profile of this compound with that of established antibiotics. The insights gained from these studies will be invaluable for guiding further preclinical and clinical development of this and other novel antibiotic candidates.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Biosynthesis of this compound: a chlorinated nonprotein amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ldh.la.gov [ldh.la.gov]
- 5. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 6. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Side effects of antibiotics and perturbations of mitochondria functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Do antibiotics harm healthy gut bacteria? What to know [medicalnewstoday.com]
- 18. Impact of antibiotics on the human microbiome and consequences for host health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact of antibiotics on gut microbiome composition and resistome in the first years of life in low- to middle-income countries: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kosheeka.com [kosheeka.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
